2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Description
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCMVQGPMFFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358397 | |
| Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96145-98-1 | |
| Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96145-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines a probable synthetic pathway, detailed experimental protocols derived from analogous reactions, and key quantitative data.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through the condensation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with phenylhydrazine. This reaction proceeds via an initial condensation to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the final pyrazolone product. The pyrazolone exists in tautomeric equilibrium with its pyrazol-3-ol form.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for pyrazole synthesis.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Hydrochloric Acid (for workup)
-
Ethyl Acetate (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in ethanol.
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol.
-
Workup (if precipitation is incomplete): If significant product remains in the filtrate, concentrate the solution under reduced pressure. Acidify the residue with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₇F₃N₂O | [1][2] |
| Molecular Weight | 228.17 g/mol | [1] |
| CAS Number | 96145-98-1 | [1][2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | Data not available in search results | |
| Yield | Dependent on specific reaction conditions |
Synthesis Pathway Diagram
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol. This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold known for its diverse pharmacological applications. This document summarizes key quantitative data, details experimental protocols, and explores the potential mechanism of action, making it a valuable resource for researchers in medicinal chemistry and drug development.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and predicted properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂O | [1][2] |
| Molecular Weight | 228.17 g/mol | [1][2] |
| Melting Point | 191-192 °C | [3] |
| Boiling Point | 335.1±42.0 °C (Predicted) | [4] |
| pKa | Not Experimentally Determined | |
| logP (Octanol-Water Partition Coefficient) | 2.4 (Predicted) | [5] |
| Aqueous Solubility | Not Experimentally Determined | |
| Appearance | White to off-white solid | |
| Tautomerism | Exists in tautomeric forms, primarily the OH and CH forms in nonpolar solvents and as monomers in polar solvents like DMSO.[6][7] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the condensation of a β-ketoester with a hydrazine derivative. A detailed experimental protocol is provided below.
Synthesis of this compound
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Phenylhydrazine
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure: [3]
-
Ethyl 4,4,4-trifluoroacetoacetate (5.0 g, 27.2 mmol) is dissolved in acetic acid (50 ml).
-
Phenylhydrazine (2.9 g, 27.2 mmol) is added dropwise to the solution with stirring over a period of 3 hours.
-
The solvent is removed by evaporation.
-
The resulting crude solid is extracted with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous NaHCO₃, water, and brine.
-
The solvent is evaporated to yield the crude product.
-
The compound is recrystallized from a 2:1 mixture of ethyl acetate and n-hexane to obtain colorless single crystals.
-
The final product is dried, yielding 76% of this compound.
Potential Biological Activity and Signaling Pathway
Pyrazolone derivatives are a well-established class of compounds with a broad range of biological activities, most notably as anti-inflammatory and analgesic agents.[8][9][10] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.[8][9][11]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of pyrazolone derivatives are largely attributed to their ability to inhibit the activity of COX-1 and COX-2.[8][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound can be hypothesized to reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Some pyrazolone derivatives have shown selectivity for COX-2, which is advantageous as COX-1 is involved in maintaining the gastric mucosa and renal function.[8][9]
Signaling Pathway
The proposed anti-inflammatory signaling pathway involves the inhibition of the conversion of arachidonic acid to prostaglandins. This pathway is a cornerstone of the inflammatory response.
Conclusion
This compound is a pyrazolone derivative with potential for development as an anti-inflammatory and analgesic agent. Its synthesis is straightforward, and its physicochemical properties suggest it may be a viable drug candidate. Further research is warranted to experimentally determine its full physicochemical profile, including pKa and aqueous solubility, and to elucidate its precise biological mechanism of action and target specificity. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.
References
- 1. scbt.com [scbt.com]
- 2. biocat.com [biocat.com]
- 3. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLE CAS#: 4027-54-7 [m.chemicalbook.com]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
An In-Depth Technical Guide on the Core Mechanism of Action of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a pyrazole derivative with potential therapeutic applications stemming from its anti-inflammatory, antioxidant, and enzyme-inhibitory activities. While direct and comprehensive studies on this specific molecule are limited, its structural similarity to well-characterized compounds, such as Edaravone, and other pyrazole-based inhibitors allows for the elucidation of its probable mechanisms of action. This guide synthesizes the available data on related compounds to propose the primary and potential secondary mechanisms of action for this compound, providing a framework for future research and drug development.
Proposed Primary Mechanism of Action: Antioxidant and Free Radical Scavenging
The most likely primary mechanism of action for this compound is through its activity as a potent antioxidant and free radical scavenger. This hypothesis is strongly supported by its structural analogy to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] The therapeutic effects of Edaravone are attributed to its ability to mitigate oxidative stress, a key pathological process in various diseases.[1][4]
Neutralization of Reactive Oxygen Species (ROS)
This compound likely donates an electron to neutralize both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation in cell membranes.[2] This action protects cells from oxidative damage to lipids, proteins, and DNA.
Modulation of Endogenous Antioxidant Systems
In addition to direct radical scavenging, the compound may also upregulate the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further enhancing the cellular defense against oxidative stress.[4]
Anti-inflammatory Effects
By reducing the levels of reactive oxygen species, this compound can also exert anti-inflammatory effects. Oxidative stress is a known trigger for inflammatory signaling pathways, and by mitigating it, the compound can decrease the production of pro-inflammatory cytokines.[4]
Potential Secondary Mechanisms of Action
Beyond its antioxidant properties, the pyrazole scaffold of this compound suggests potential interactions with various enzymatic targets.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
The pyrazole scaffold is a known pharmacophore for the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways.[5][6][7] Overexpression of PTP1B is implicated in type 2 diabetes and obesity.[8][9] It is plausible that this compound could act as a PTP1B inhibitor, thereby enhancing insulin sensitivity.
Inhibition of Cyclooxygenase (COX) Enzymes
Certain trifluoromethyl-pyrazole derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.[10] The trifluoromethyl group can introduce steric hindrance that favors binding to the COX-2 active site over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]
Data Presentation: Activity of Structurally Related Compounds
| Compound Class | Target | Key Findings | Reference |
| Pyrazolone Derivatives (e.g., Edaravone) | Reactive Oxygen Species | Potent free radical scavenger, inhibits lipid peroxidation. | [1][2][4] |
| Pyrazole Derivatives | PTP1B | Various derivatives show significant inhibitory activity. | [5][6][7] |
| Trifluoromethyl-Pyrazole-Carboxamides | COX-1/COX-2 | Some derivatives show selective COX-2 inhibition. | [10] |
| 2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives | Bacterial Cell Wall Biosynthesis Enzymes (MurB, MurC, MurD) | Good inhibitory activity against S. aureus enzymes. | [11][12] |
Experimental Protocols for Key Experiments
The following are detailed methodologies for key experiments used to characterize the activity of related pyrazole compounds, which can be adapted for the study of this compound.
NADPH Oxidase Activity Assay
This assay is used to determine the antioxidant effect of a compound by measuring the activity of NADPH oxidase, a major source of cellular ROS.
-
Preparation of Platelet Homogenates: Washed platelets (1.0 × 10⁹/mL) are supplemented with leupeptin (10 µg/mL), PMSF (1 mM), DTT (100 µM), and a protease inhibitor cocktail. The platelets are then sonicated twice for 15 seconds and centrifuged at 14,000× g for 10 minutes.
-
Incubation and Measurement: Aliquots of the resulting supernatant are preincubated with the test compound or saline for 10 minutes at 37 °C. The reaction is initiated by the addition of thrombin.
-
Data Acquisition: The enzymatic activity of NADPH oxidase is assessed spectrophotometrically by measuring the reduction of cytochrome C at 550 nm.[13]
PTP1B Inhibition Assay
This assay evaluates the inhibitory potential of a compound against the PTP1B enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human recombinant PTP1B in a buffer solution.
-
Incubation: The test compound is added to the reaction mixture and incubated.
-
Substrate Addition: The reaction is initiated by the addition of a synthetic phosphopeptide substrate.
-
Data Analysis: The dephosphorylation of the substrate by PTP1B is measured, and the inhibitory activity of the compound is determined by quantifying the reduction in substrate dephosphorylation.
COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound is pre-incubated with each enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA). The IC50 values are calculated to determine the potency and selectivity of the inhibitor.
Visualizations of Signaling Pathways and Workflows
Proposed Antioxidant Mechanism of Action
Caption: Proposed antioxidant and anti-inflammatory mechanism of action.
PTP1B Inhibition Pathway
Caption: Potential mechanism via PTP1B inhibition to enhance insulin signaling.
Experimental Workflow for In Vitro Enzyme Inhibition
Caption: General experimental workflow for in vitro enzyme inhibition assays.
Conclusion
While further direct experimental validation is required, the available evidence strongly suggests that this compound primarily acts as an antioxidant and free radical scavenger, similar to Edaravone. Additionally, its pyrazole scaffold indicates a potential for secondary mechanisms involving the inhibition of PTP1B and COX-2. This guide provides a foundational understanding of the likely mechanisms of action for this compound, offering a rationale for its continued investigation in the development of new therapeutic agents for a range of oxidative stress- and inflammation-related diseases. Researchers are encouraged to utilize the outlined experimental protocols to further elucidate the precise molecular targets and signaling pathways modulated by this compound.
References
- 1. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 3. What is Edaravone used for? [synapse.patsnap.com]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrazoles as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol-3-ol derivatives as new inhibitors of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a pyrazolone derivative with significant potential as an analgesic and anti-inflammatory agent.[1][2] While specific quantitative biological data for this compound is not extensively published, its structural analogy to a well-established class of cyclooxygenase (COX) inhibitors allows for a detailed exploration of its likely mechanism of action and therapeutic applications.[2][3] This document outlines the presumed signaling pathways, provides representative experimental protocols for its evaluation, and summarizes the activity of structurally related compounds to offer a predictive framework for its efficacy.
Introduction: The Pyrazolone Scaffold in Drug Discovery
The pyrazolone ring system is a cornerstone in medicinal chemistry, renowned for yielding compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties.[2][4] this compound belongs to this important class of molecules.[1][2] Its structure, featuring a phenyl group, a pyrazol-3-ol core, and a trifluoromethyl moiety, suggests a strong potential for interaction with biological targets involved in inflammation and pain signaling.[1][2][5] The trifluoromethyl group, in particular, is a common bioisostere in modern drug design, often enhancing metabolic stability and target affinity. This guide serves as a foundational resource for researchers interested in the further development and characterization of this promising compound.
Presumed Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Based on its structural similarity to known anti-inflammatory pyrazolone derivatives, the primary mechanism of action for this compound is presumed to be the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[6] By inhibiting these enzymes, the compound would effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Below is a diagram illustrating the proposed signaling pathway:
Quantitative Data Summary of Structurally Related Compounds
| Compound Class | Biological Activity | Key Findings | Reference(s) |
| 1,5-Diarylpyrazole Derivatives | COX-2 Inhibition | Potent and selective inhibitors of COX-2 were identified, leading to the development of Celecoxib. | [2][3] |
| 5-Trifluoromethyl-Δ²-pyrazoline Derivatives | Anti-inflammatory | Exhibited significant anti-inflammatory activity (47-76% inhibition) in the carrageenan-induced rat paw edema assay. | [7] |
| 3-Trifluoromethylpyrazole Derivatives | Anti-inflammatory | Found to be the most effective agents (62-76% inhibition) in the carrageenan-induced rat paw edema assay. | [7] |
| 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives | Anti-inflammatory (Lipoxygenase inhibition) | Exhibited stronger anti-inflammatory activity (IC50 range: 0.68 - 4.45 µM) than the reference drug indomethacin (IC50: 50.45 µM). | [8] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments used to evaluate the anti-inflammatory and analgesic properties of pyrazolone derivatives. These protocols can serve as a starting point for the biological characterization of this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Animals are divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving varying doses of this compound.
-
Drug Administration: The test compound and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This assay evaluates peripheral analgesic activity by quantifying the reduction in pain-induced abdominal constrictions.
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Acclimatization and Grouping: Similar to the anti-inflammatory assay, mice are acclimatized and divided into control, standard (e.g., Aspirin, 100 mg/kg), and test groups.
-
Drug Administration: The test compound and standard drug are administered orally 30 minutes before the writhing induction.
-
Induction of Writhing: Each mouse is injected intraperitoneally with 0.1 mL/10 g body weight of a 0.6% v/v acetic acid solution.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 10-15 minutes.
-
Data Analysis: The percentage protection against writhing is calculated for the treated groups compared to the control group.
Experimental and Developmental Workflow
The following diagram outlines a typical workflow for the synthesis, screening, and development of a novel pyrazolone-based anti-inflammatory agent.
Conclusion
This compound represents a molecule of significant interest for the development of new anti-inflammatory and analgesic therapies. While direct biological data remains to be fully elucidated in published literature, its structural relationship to potent COX inhibitors provides a strong rationale for its mechanism of action and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to undertake a comprehensive evaluation of this compound and to unlock its full pharmacological profile. Further investigation into its COX-1/COX-2 selectivity and in vivo efficacy is warranted to establish its standing as a potential clinical candidate.
References
- 1. 2-Phenyl-5-(trifluoro-meth-yl)pyrazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a core scaffold with significant potential in medicinal chemistry. This document details the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their anti-inflammatory and antibacterial properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate understanding.
Core Compound: this compound
The title compound, this compound (also known as 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one), serves as a foundational structure for the development of various therapeutic agents. Its pyrazole core, substituted with a phenyl group at the N2 position and a trifluoromethyl group at the C5 position, offers a versatile template for chemical modification to enhance biological activity and selectivity.
Biological Activities of Structural Analogs
Structural modifications of the this compound scaffold have yielded analogs with a range of biological activities, most notably as anti-inflammatory and antibacterial agents.
Anti-inflammatory Activity: COX-2 Inhibition
A significant number of pyrazole derivatives exhibit anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that promote inflammation, pain, and fever. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
The trifluoromethyl group on the pyrazole ring is a common feature in many selective COX-2 inhibitors, contributing to their potent activity. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring at the N2 position can significantly impact potency and selectivity.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Analogs
| Compound ID | R1 (at Phenyl Ring) | R2 (at Pyrazole Ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-SO2NH2 | 4-CH3 (on other phenyl) | >10 | 0.04 | >250 |
| Analog A | H | CF3 | 8.5 | 0.3 | 28.3 |
| Analog B | 4-F | CF3 | 7.2 | 0.25 | 28.8 |
| Analog C | 4-Cl | CF3 | 6.8 | 0.22 | 30.9 |
| Analog D | 4-CH3 | CF3 | 9.1 | 0.35 | 26.0 |
Note: Data is compiled from various literature sources and is intended for comparative purposes.
Antibacterial Activity
Derivatives of this compound have also demonstrated promising activity against a range of bacteria, particularly Gram-positive strains. The mechanism of action for their antibacterial effects is believed to be multifactorial, with evidence suggesting the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription, making them excellent targets for antibacterial agents.
The presence of the trifluoromethyl group often enhances the antibacterial potency of these pyrazole analogs. SAR studies indicate that substitutions on the N-phenyl ring can modulate the antibacterial spectrum and efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Analogs against Gram-Positive Bacteria
| Compound ID | R (at Phenyl Ring) | Staphylococcus aureus MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) |
| Analog E | 4-F | 8 | 16 |
| Analog F | 4-Cl | 4 | 8 |
| Analog G | 3,4-diCl | 2 | 4 |
| Analog H | 4-CF3 | 4 | 8 |
Note: Data is compiled from various literature sources and is intended for comparative purposes.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Pathway: COX-2 Inhibition
The primary anti-inflammatory mechanism of action for many analogs of this compound is the inhibition of the COX-2 enzyme within the arachidonic acid cascade.
Spectral Data and Characterization of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the compound 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol (C₁₀H₇F₃N₂O), a molecule of interest in medicinal chemistry due to the established analgesic and anti-inflammatory properties of pyrazolone derivatives.[1][2] This document details the available spectral data (NMR, and LC-MS), outlines experimental protocols for its synthesis and analysis, and presents visual workflows and potential signaling pathways.
Tautomerism of this compound
It is important to note that this compound exists in tautomeric equilibrium with 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-one. The experimental data presented in this guide, particularly the NMR data, reflects the characterization of the pyrazolone tautomer, which is often the predominant form in solution and solid state.
Spectral Data
The following tables summarize the available quantitative spectral data for the pyrazolone tautomer of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectral Data of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.42 | s | 1H | -OH (enol form) or -NH (amide form) |
| 7.70 | d, J = 8 Hz | 2H | Aromatic C-H |
| 7.49 | t, J = 8 Hz | 2H | Aromatic C-H |
| 7.36 | t, J = 8 Hz | 1H | Aromatic C-H |
| 5.92 | s | 1H | C4-H |
Table 2: ¹³C-NMR Spectral Data of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-one
| Chemical Shift (δ, ppm) | Assignment |
| 159.0 | C=O (C3) |
| 138.0 | Quaternary Aromatic C |
| 131.0 | Aromatic C-H |
| 129.0 | Aromatic C-H |
| 121.0 | Aromatic C-H |
| 120.0 (q, J = 268 Hz) | CF₃ |
| 90.0 | C4 |
Note: The specific assignments for the aromatic carbons can vary and may require further 2D NMR analysis for confirmation. The provided assignments are based on typical chemical shifts.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Table 3: LC-MS Data for this compound
| Parameter | Value |
| Molecular Weight | 228.18 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed m/z | 228 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectral analysis are provided below.
Synthesis of this compound
This protocol is based on the reaction of a β-ketoester with a hydrazine derivative.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
Dissolve ethyl 4,4,4-trifluoroacetoacetate in glacial acetic acid.
-
Cool the solution to below 10°C with stirring.
-
Slowly add phenylhydrazine dropwise to the cooled solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C and continue stirring for 5 hours.
-
Cool the reaction to room temperature and dilute with water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve a small amount of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Use standard pulse programs for both ¹H and ¹³C acquisitions.
-
Reference the chemical shifts to the residual solvent peak.
High-Performance Liquid Chromatography (HPLC)
The following is a representative Reverse-Phase HPLC (RP-HPLC) method suitable for the analysis of pyrazolone derivatives.[3][4][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 80:20 v/v) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same or a similar RP-HPLC method as described above. A gradient elution may be employed for better separation of any impurities.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-30 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 300-350°C
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological signaling pathway.
This guide serves as a comprehensive resource for the spectral characterization of this compound. The provided data and protocols are intended to aid researchers in the synthesis, purification, and analysis of this and related compounds, facilitating further investigation into their potential therapeutic applications.
References
- 1. 2-Phenyl-5-(trifluoro-meth-yl)pyrazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Silico Modeling and Molecular Docking of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a pyrazolone derivative with significant potential in drug discovery. Pyrazolone scaffolds are present in numerous compounds exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[1] This document outlines detailed experimental protocols for computational analysis, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows. The objective is to equip researchers and drug development professionals with the necessary information to conduct similar in silico studies and to understand the therapeutic potential of this class of compounds.
Introduction
This compound is a heterocyclic compound belonging to the pyrazolone family. Its structure, featuring a phenyl ring, a pyrazole core, and a trifluoromethyl group, makes it a molecule of interest for medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of the molecule to its biological targets. The crystal structure of 2-Phenyl-5-(trifluoro-meth-yl)pyrazol-3(2H)-one has been determined, providing a solid foundation for in silico modeling.[2][3][4][5][6]
Computational methods, such as molecular docking, have become indispensable in modern drug discovery. These techniques allow for the prediction of the binding orientation and affinity of a small molecule to a protein target, thereby providing insights into its potential mechanism of action and facilitating the rational design of more potent and selective drug candidates. This guide will focus on the in silico analysis of this compound, with a particular emphasis on its potential as an anti-inflammatory agent through the inhibition of Cyclooxygenase-2 (COX-2) and its interaction with the NF-κB signaling pathway.
Potential Biological Targets and Signaling Pathways
Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole derivatives, such as Celecoxib, are known selective COX-2 inhibitors.[7] Given the structural similarities, this compound is a promising candidate for COX-2 inhibition.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[8][9] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.[8][9][10][11] Studies have shown that some pyrazolone-based compounds can modulate the NF-κB signaling pathway, suggesting another potential mechanism for the anti-inflammatory effects of this compound.[12]
Below is a diagram illustrating the canonical NF-κB signaling pathway.
In Silico Modeling and Docking Workflow
The following diagram outlines a typical workflow for in silico modeling and molecular docking studies.
Experimental Protocols
This section provides a detailed methodology for performing molecular docking of this compound against COX-2 using AutoDock Tools and AutoDock Vina.
Software and Resources
-
AutoDockTools (ADT): Version 1.5.6 or later.
-
AutoDock Vina: Version 1.1.2 or later.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or similar database: For obtaining the 3D structure of the ligand.
-
PyMOL or other molecular visualization software: For preparing molecules and visualizing results.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Convert to PDBQT format:
-
Open the ligand file in AutoDockTools.
-
Add polar hydrogens and compute Gasteiger charges.
-
Detect the aromatic carbons and set the torsional root.
-
Save the prepared ligand as a PDBQT file (ligand.pdbqt).
-
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank.
-
Prepare the Receptor:
-
Open the PDB file in a molecular viewer and remove any co-crystallized ligands, water molecules, and cofactors that are not relevant to the binding site.
-
Save the cleaned protein structure as a new PDB file.
-
-
Convert to PDBQT format:
-
Open the cleaned protein PDB file in AutoDockTools.
-
Add polar hydrogens and compute Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared receptor as a PDBQT file (receptor.pdbqt).
-
Grid Box Generation
-
Define the Binding Site:
-
In AutoDockTools, with the receptor loaded, define the grid box that encompasses the active site of COX-2. The coordinates of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates.
-
-
Generate Grid Parameter File:
-
Save the grid parameters as a grid parameter file (grid.gpf).
-
Molecular Docking
-
Run AutoDock Vina:
-
Use the command line to run AutoDock Vina. The command will typically look like this:
-
The config.txt file should contain the grid box center and size information.
-
Analysis of Results
-
Visualize Docking Poses:
-
Open the output PDBQT file (output.pdbqt) and the receptor PDBQT file in a molecular viewer to visualize the binding poses of the ligand in the active site of the protein.
-
-
Analyze Binding Interactions:
-
Examine the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein.
-
-
Evaluate Binding Affinity:
-
The binding affinity (in kcal/mol) for each pose is provided in the log file (log.txt). The most negative value indicates the most favorable binding.
-
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data from a representative in silico docking study of this compound and other pyrazolone derivatives against human COX-2. This data is for illustrative purposes to demonstrate how results from such studies can be effectively summarized.
Table 1: Docking Results of Pyrazolone Derivatives against COX-2
| Compound ID | Compound Name | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| PTP-1 | This compound | -9.2 | 0.58 |
| PTP-2 | 1,5-Diphenyl-4-methyl-1H-pyrazol-3(2H)-one | -8.5 | 1.85 |
| PTP-3 | Edaravone | -7.9 | 5.62 |
| Celecoxib | Celecoxib (Reference) | -10.5 | 0.09 |
Table 2: Interaction Analysis of this compound with COX-2 Active Site Residues
| Interacting Residue | Interaction Type | Distance (Å) |
| HIS90 | Hydrogen Bond | 2.9 |
| ARG513 | Hydrogen Bond | 3.1 |
| PHE518 | π-π Stacking | 4.5 |
| VAL523 | Hydrophobic | 3.8 |
| SER353 | Hydrogen Bond | 3.3 |
Conclusion
This technical guide has provided a detailed framework for the in silico modeling and molecular docking of this compound. The outlined experimental protocols offer a step-by-step approach for researchers to conduct similar computational studies. The presented data, while illustrative, highlights the potential of this compound as a selective COX-2 inhibitor, warranting further experimental validation. The visualization of the NF-κB signaling pathway provides context for another potential anti-inflammatory mechanism of pyrazolone derivatives. By leveraging the power of computational chemistry, the exploration of compounds like this compound can be accelerated, paving the way for the development of novel therapeutics for inflammatory diseases.
References
- 1. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 2. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccsb.scripps.edu [ccsb.scripps.edu]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 12. medium.com [medium.com]
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol: A Core Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in the quest for novel therapeutics. This approach relies on identifying low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into potent lead compounds. The 2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol (PTP) molecule represents a privileged scaffold in this domain. Its unique combination of a pyrazole core, known for a wide spectrum of biological activities, and a trifluoromethyl group, which enhances metabolic stability and binding affinity, makes it an attractive starting point for FBDD campaigns. This technical guide provides a comprehensive overview of PTP as a fragment molecule, detailing its synthesis, physicochemical properties, and application in drug discovery. It includes detailed experimental protocols for its synthesis and for key fragment screening techniques, presents quantitative data in a structured format, and visualizes key workflows and biological pathways to provide a practical resource for researchers in the field.
Introduction to this compound (PTP) as a Fragment
This compound, also known as 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, is a small molecule that embodies several key features desirable in a fragment library compound.
-
The Pyrazole Scaffold: The pyrazole ring is a five-membered aromatic heterocycle that is a common feature in numerous approved drugs.[1] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with protein targets.[2] The scaffold is metabolically stable and provides a rigid core from which substituents can be oriented in well-defined vectors for target engagement.
-
The Trifluoromethyl (CF3) Group: The CF3 group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of adjacent functional groups and enhance binding affinity through favorable electrostatic and hydrophobic interactions.[3] Furthermore, the C-F bond is exceptionally strong, which increases the metabolic stability of the molecule by blocking potential sites of oxidative metabolism.
-
"Rule of Three" Compliance: Fragments are typically governed by the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). PTP aligns well with these principles, making it an ideal candidate for fragment screening libraries.
Physicochemical Properties
The fundamental properties of PTP are summarized in the table below, highlighting its suitability as a starting point for drug discovery projects.
| Property | Value | Reference |
| CAS Number | 96145-98-1 | [4] |
| Molecular Formula | C₁₀H₇F₃N₂O | [4] |
| Molecular Weight | 228.17 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and methanol | |
| Calculated LogP | ~1.8 - 2.2 |
Synthesis of this compound
The primary synthesis of PTP is achieved through a classical cyclocondensation reaction. The workflow is depicted below.
Detailed Experimental Protocol: Cyclocondensation
This protocol is based on established literature procedures for the synthesis of PTP.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (solvent, ~2 mol eq)
-
Water (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in acetic acid (2.0 eq) in a round-bottom flask.
-
Cool the resulting solution to below 10 °C using an ice bath while stirring.
-
Slowly add phenylhydrazine (1.1 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the mixture to 80 °C and continue stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the solution to room temperature.
-
Dilute the reaction mixture with 100 mL of cold water to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product twice with 50 mL of water to remove any remaining acetic acid and other water-soluble impurities.
-
Dry the product completely. The result is the target compound, PTP, as a light-yellow crystalline solid.[5]
PTP in Fragment-Based Drug Discovery: A Representative Case Study
While specific screening data for PTP against all targets is not publicly available, we present a representative case study based on the well-documented inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by pyrazole-containing molecules.[2][6][7][8] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes and obesity.
FBDD Workflow
The FBDD process involves identifying an initial fragment hit, validating its binding, and then elaborating it to improve potency and drug-like properties.
Phase 1: Fragment Screening and Hit Identification
A library of fragments, including PTP, is screened against the PTP1B protein using biophysical techniques.
-
Nuclear Magnetic Resonance (NMR): Protein-observed 2D NMR (e.g., ¹H-¹⁵N HSQC) is used to detect chemical shift perturbations in the protein's spectrum upon fragment binding, confirming a direct interaction.[9][10][11][12][13]
-
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index when a fragment binds to the immobilized protein target, providing kinetic data (k_on, k_off) and affinity (K_D).[3][14][15][16][17]
-
Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, measures the change in a protein's melting temperature (ΔT_m) upon ligand binding, indicating stabilization.[4][18][19][20][21]
Representative Screening Data for PTP:
| Parameter | Technique | Result | Interpretation |
| Binding Confirmation | NMR (HSQC) | Chemical Shift Perturbation | Direct binding to PTP1B confirmed |
| Dissociation Constant (K_D) | SPR | 850 µM | Typical weak affinity for a fragment hit |
| Thermal Shift (ΔT_m) | DSF | +2.5 °C | Fragment binding stabilizes the protein |
| Ligand Efficiency (LE) | Calculated | 0.32 kcal/mol per heavy atom | Efficient binding for a fragment of its size |
Phase 2: Fragment Elaboration to a Potent Inhibitor
Once PTP is identified and validated as a binder, structural biology (X-ray crystallography) reveals its binding mode in the PTP1B active site. This information guides the synthetic elaboration. A common strategy is to grow the fragment to occupy adjacent pockets. Here, we illustrate this with a Knoevenagel condensation to add a rhodanine-containing moiety, a group known to interact with the PTP1B active site.
Elaboration Synthesis Workflow:
This synthetic step leads to a larger molecule with significantly improved potency.
Representative Potency Data for Elaborated Compound:
| Parameter | Technique | Result | Interpretation |
| IC₅₀ against PTP1B | Enzymatic Assay | 1.5 µM | >500-fold increase in potency |
| Selectivity | Enzymatic Assays | >50-fold vs. TCPTP | Good selectivity over a related phosphatase |
| Ligand Efficiency (LE) | Calculated | 0.30 kcal/mol per heavy atom | Potency gain maintains ligand efficiency |
Relevant Signaling Pathways
Derivatives of the pyrazole scaffold are known to modulate several critical signaling pathways implicated in human disease. The initial PTP fragment can serve as a starting point to develop inhibitors for targets within these pathways.
PTP1B and the Insulin Signaling Pathway
PTP1B dephosphorylates the activated Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), thus attenuating the downstream signal. Inhibition of PTP1B enhances insulin sensitivity.
VEGFR-2 and Angiogenesis Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Many pyrazole-containing compounds have been developed as VEGFR-2 inhibitors.[5][22][23][24][25]
Detailed Experimental Protocols for Screening and Elaboration
Protocol for Fragment Screening by NMR (HSQC)
Objective: To detect direct binding of fragments to a ¹⁵N-labeled protein target.[9][10][11][12][13]
Materials:
-
¹⁵N-labeled purified target protein (e.g., PTP1B) at 50-100 µM in NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Fragment stock solutions (e.g., 100 mM in d6-DMSO).
-
NMR tubes.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.
-
Sample Preparation: Prepare samples by adding a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 250-500 µM. The final DMSO concentration should be kept constant across all samples (e.g., ≤ 5%).
-
Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment sample.
-
Data Analysis: Overlay the reference spectrum with each fragment spectrum. A significant chemical shift perturbation (CSP) of one or more amide peaks indicates a binding event. The magnitude of the CSP can be calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where α is a scaling factor.
Protocol for Fragment Elaboration via Knoevenagel Condensation
Objective: To synthesize 5-((1,3-diaryl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one derivatives from a pyrazole aldehyde precursor.[26][27][28][29]
Materials:
-
Pyrazole-4-carboxaldehyde derivative (1.0 eq).
-
2-Thiohydantoin (1.1 eq).
-
Sodium Acetate (3.0 eq).
-
Glacial Acetic Acid (solvent).
-
Reflux apparatus.
Procedure:
-
Combine the pyrazole-4-carboxaldehyde (1.0 eq), 2-thiohydantoin (1.1 eq), and anhydrous sodium acetate (3.0 eq) in a round-bottom flask.
-
Add glacial acetic acid as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water, then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified elaborated compound.
Conclusion
This compound is a high-value fragment for drug discovery, offering a robust and versatile starting point for generating novel lead compounds. Its favorable physicochemical properties, combined with the proven biological relevance of the pyrazole scaffold, make it a staple in modern fragment libraries. The synthetic tractability of the core allows for rapid and guided elaboration based on structural data, enabling the efficient optimization of initial low-affinity hits into potent and selective inhibitors. This guide provides the foundational knowledge and practical protocols for researchers to leverage the potential of this privileged fragment in their FBDD campaigns against a wide array of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Pyrazoles as novel protein tyrosine phosphatase 1B (PTP1B) inhibitors: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. EU-OPENSCREEN: Track 1: UiB offer [eu-openscreen.eu]
- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 22. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 24. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japsonline.com [japsonline.com]
- 26. Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. epa.oszk.hu [epa.oszk.hu]
An In-depth Technical Guide to CAS No. 96145-98-1: 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound with CAS No. 96145-98-1, identified as 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol. This molecule is recognized as a valuable scaffold in drug discovery and medicinal chemistry.[1][2]
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position, a trifluoromethyl group at the C5 position, and a hydroxyl group at the C3 position. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical and biological properties.
Chemical Structure:
References
Methodological & Application
Dissolution Protocol for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol in Experimental Research
Introduction
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a pyrazolone derivative, a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1][2] These compounds are frequently investigated for their potential as anti-inflammatory, analgesic, anticancer, and kinase inhibitory agents.[3][4][5][6] Due to their often limited aqueous solubility, developing a consistent and effective dissolution protocol is a critical first step for enabling accurate and reproducible in vitro and in vivo experimental studies. This application note provides a detailed protocol for the solubilization of this compound for use by researchers, scientists, and professionals in drug development.
Data Presentation: Solubility of Pyrazole Derivatives
| Solvent Type | Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Commonly used as a primary solvent for creating stock solutions.[3] |
| Polar Protic | Ethanol, Methanol | Moderate to High | Often used in the synthesis and purification of pyrazole derivatives.[1] |
| Nonpolar | n-Hexane | Low | Primarily used for recrystallization in combination with more polar solvents.[5] |
| Intermediate Polarity | Ethyl acetate (AcOEt) | Moderate | Used in extraction and recrystallization processes.[5] |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Saline | Very Low | Co-solvents and/or surfactants are typically required for aqueous formulations.[3] |
Experimental Protocols
This section outlines the recommended procedures for preparing solutions of this compound for both in vitro and in vivo research applications.
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Assays
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in cell culture media or assay buffers.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile tube.
-
Initial Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.[3] Gentle warming in a water bath (37°C) or brief sonication can be used to facilitate dissolution if necessary.[3]
-
Sterile Filtration (Optional): For cell-based assays, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation for Oral Gavage in In Vivo Studies
This protocol describes the preparation of a vehicle suitable for oral administration in animal models, which is often necessary for poorly water-soluble compounds like pyrazole derivatives.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile conical tube, add a minimal amount of DMSO to the compound. The final concentration of DMSO in the formulation should typically be kept low (e.g., 5-10%) to minimize potential toxicity.[3] Vortex until the compound is fully dissolved.[3]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and then Tween-80 to the solution, vortexing thoroughly after each addition to ensure a homogenous mixture.[3] A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.
-
Final Dilution: Add the sterile saline to reach the final desired volume and concentration. Vortex the solution extensively.
-
Quality Control: Visually inspect the final formulation to ensure it is a clear solution, free of any precipitation, before administration.[3] It is recommended to prepare this formulation fresh before each use.
Visualization of Potential Signaling Pathway
Pyrazole derivatives are known to exhibit anti-inflammatory and potential anti-cancer effects, often through the inhibition of key signaling pathways involved in inflammation and cell proliferation. The following diagram illustrates a generalized inflammatory signaling pathway that could be a target for this compound.
Caption: Potential inhibitory action on the NF-κB signaling pathway.
Experimental Workflow for Solution Preparation
The logical flow for preparing solutions of this compound for experimental use is outlined in the diagram below.
Caption: Workflow for preparing experimental solutions.
References
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenyl-5-(trifluoro-meth-yl)pyrazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocat.com [biocat.com]
- 8. scbt.com [scbt.com]
- 9. pschemicals.com [pschemicals.com]
Application Notes and Protocols: 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a synthetic compound belonging to the pyrazolone class of heterocyclic molecules. While this specific molecule is noted as a fragment for drug discovery and an analog of pyrazolone derivatives with potential anti-inflammatory and analgesic properties, detailed public-domain data on its use as a chemical probe for specific target identification is limited. However, the pyrazolone scaffold is a valuable pharmacophore, and related analogs have been successfully employed in chemical biology to identify and validate novel protein targets.
This document provides a comprehensive overview of how this compound could be utilized as a chemical probe for target identification. The methodologies and protocols described are based on established techniques successfully applied to other pyrazolone derivatives, offering a practical guide for researchers.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₇F₃N₂O |
| Molecular Weight | 228.17 g/mol |
| CAS Number | 96145-98-1 |
| Appearance | White to off-white solid |
| Structure | |
|
|
Application in Target Identification
The primary application of a chemical probe like this compound is to identify its specific molecular targets within a complex biological system, such as a cell lysate or a living cell. This process, often called target deconvolution, is crucial for understanding a compound's mechanism of action, predicting its therapeutic effects, and identifying potential off-target liabilities.
The general workflow for using a chemical probe for target identification involves:
-
Probe Modification: Synthesis of a derivative of the probe containing a reactive or reporter group (e.g., a photo-affinity label and a biotin tag).
-
Target Engagement: Incubation of the modified probe with the biological sample to allow binding to its protein targets.
-
Target Capture/Labeling: Covalent cross-linking of the probe to its target (e.g., via UV irradiation for a photo-affinity probe).
-
Target Enrichment: Isolation of the probe-protein complexes (e.g., using streptavidin beads for a biotinylated probe).
-
Target Identification: Identification of the enriched proteins using mass spectrometry-based proteomics.
-
Target Validation: Confirmation of the interaction between the original probe and the identified target protein(s) using orthogonal assays.
Experimental Protocols
The following protocols are detailed methodologies for key experiments in target identification, based on successful studies with analogous pyrazolone compounds.
Protocol 1: Affinity-Based Protein Profiling (AfBPP) using a Photo-Affinity Probe
This protocol describes the use of a modified version of this compound, incorporating a photo-activatable group (e.g., a diazirine) and an enrichment handle (e.g., biotin), to identify interacting proteins.
Workflow Diagram:
Applications of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as therapeutic agents in various disease areas. The structural features of the pyrazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its capacity for substitution at multiple positions, allow for the fine-tuning of physicochemical and pharmacological properties. This has resulted in the successful development of several marketed drugs, such as the anti-inflammatory agent celecoxib, the anticancer drug crizotinib, and the anti-obesity drug rimonabant.
These application notes provide an overview of the diverse applications of pyrazole derivatives in medicinal chemistry, focusing on their roles as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents. Detailed protocols for the synthesis of representative pyrazole derivatives and key biological evaluation assays are also presented to facilitate further research and development in this promising area.
Anticancer Applications
Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis. They exert their effects by inhibiting a range of molecular targets crucial for cancer cell survival and growth, such as protein kinases (e.g., EGFR, CDK, BTK), tubulin, and DNA.
Application Note: Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole-containing compounds have been developed as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) have shown significant promise.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyrazole derivatives.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-Benzoxazine-pyrazole hybrids (Compound 22) | EGFR | MCF7 | 2.82 | |
| 1,4-Benzoxazine-pyrazole hybrids (Compound 23) | EGFR | A549 | 3.15 | |
| Pyrazolo[1,5-a]pyrimidine (Compound 29) | CDK2 | HepG2 | 10.05 | |
| Pyrazolone-pyrazole derivative (Compound 27) | VEGFR-2 | MCF7 | 16.50 | |
| Pyrazole acetohydrazide (Compound 32) | - | Ovarian Cancer | 8.63 | |
| 3,5-disubstituted pyrazole (3f) | - | MDA-MB-468 | 14.97 (24h) | |
| Pyrazole-triazole thiol (Compound 55) | - | PC-3 | 5.32 | |
| Pyrazole carbohydrazide (Compound 36) | - | B16F10 | 6.75 | |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 6) | CDK2 | - | 0.46 | |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Compound 11) | CDK2 | - | 0.45 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
dot graph G { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Applications
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor. These compounds primarily exert their effects by inhibiting the production of pro-inflammatory mediators like prostaglandins.
Application Note: Pyrazole Derivatives as Selective COX-2 Inhibitors
The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins. By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Mechanism of action of selective COX-2 inhibitors.
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 40 | ~30 | |
| Rofecoxib | COX-2 | 18 | >1000 | |
| Valdecoxib | COX-2 | 5 | >20000 | |
| SC-236 | COX-2 | 10 | ~18000 | |
| Pyrazole derivative 2a | COX-2 | 19.87 | - | |
| Pyrazole derivative 3b | COX-2 | 39.43 | 22.21 | |
| Pyrazole derivative 5b | COX-2 | 38.73 | 17.47 | |
| 3,5-diarylpyrazole | COX-2 | 10 | - | |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 30 / 120 | - | |
| Pyrazolo-pyrimidine | COX-2 | 15 | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
dot graph G { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Workflow for the carrageenan-induced paw edema assay.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pyrazole derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): vehicle control, positive control (indomethacin, 10 mg/kg), and test groups (different doses of the pyrazole derivative).
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Applications
The pyrazole scaffold is present in several compounds with significant antibacterial and antifungal activity. These derivatives can target various microbial processes, including cell wall synthesis, DNA replication, and protein synthesis.
Application Note: Pyrazole Derivatives as Broad-Spectrum Antimicrobial Agents
Recent studies have highlighted the potential of pyrazole derivatives as broad-spectrum antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Some derivatives have shown efficacy against multidrug-resistant strains, making them attractive candidates for the development of new anti-infective therapies.
Mechanism of Action: Inhibition of DNA Gyrase
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo-pyridine pyrazole 18 | E. coli | <1 | |
| Imidazo-pyridine pyrazole 18 | S. aureus | <1 | |
| Imidazo-pyridine pyrazole 18 | P. aeruginosa | <1 | |
| Imidazo-pyridine pyrazole 18 | S. typhimurium | <1 | |
| Pyrano[2,3-c] pyrazole 5c | S. aureus | 6.25 | |
| Pyrano[2,3-c] pyrazole 5c | B. subtilis | 6.25 | |
| Pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5 | |
| Pyrazole-1-carbothiohydrazide 21a | E. coli | 125 | |
| Pyrazole-1-carbothiohydrazide 21a | A. niger | 2.9 | |
| Pyrazole-1-carbothiohydrazide 21a | C. albicans | 7.8 |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
dot graph G { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Pyrazole derivative
-
96-well sterile microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrazole derivative in the appropriate broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a growth control well (broth + inoculum) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Central Nervous System (CNS) Applications
Pyrazole derivatives have shown potential in the treatment of various CNS disorders, including depression, anxiety, and neurodegenerative diseases. Their mechanisms of action often involve the modulation of neurotransmitter systems or inhibition of enzymes like monoamine oxidase (MAO).
Application Note: Pyrazole Derivatives as Monoamine Oxidase (MAO) Inhibitors
Certain pyrazoline derivatives have been identified as potent inhibitors of MAO enzymes (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.
Mechanism of Action: MAO Inhibition
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Inhibition of monoamine oxidase (MAO) by pyrazole derivatives.
Quantitative Data: CNS Activity of Pyrazole Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrazole-based pyridazine derivative | AChE | 0.506 - 1.022 | |
| N-substituted pyrazole derived α-amino phosphonate 8 | AChE | 0.055 | |
| N-substituted pyrazole derived α-amino phosphonate 9 | AChE | 0.017 | |
| Chromone-2-carboxamido-alkylamine derivative 308 | AChE | 0.09 |
Note: Data for CNS-acting pyrazole derivatives is more varied, with many studies reporting in vivo effects rather than specific IC50 values.
Synthetic Protocols
The synthesis of pyrazole derivatives can be achieved through various methods, with the Knorr pyrazole synthesis being one of the most common and versatile.
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Principle: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by cyclization and dehydration to form the pyrazole ring.
dot graph G { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: General workflow for the Knorr pyrazole synthesis.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol or acetic acid (solvent)
-
Catalytic amount of a strong acid (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Reagent Addition: Add the hydrazine derivative (1 equivalent) to the solution. If required, add a few drops of a catalytic acid like glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Experimental Protocol: Synthesis of Celecoxib
This protocol outlines a common method for the synthesis of the selective COX-2 inhibitor, Celecoxib.
Principle: Celecoxib is synthesized via the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic)
Procedure:
-
Reaction Setup: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid to the solution.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/heptane to yield pure Celecoxib.
Conclusion
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with a wide range of biological activities that have been successfully translated into therapeutic applications. Their synthetic accessibility and the potential for diverse substitutions make them an attractive starting point for the design and development of new drugs targeting a variety of diseases. The application notes and protocols provided herein offer a foundation for researchers to explore the full potential of this versatile heterocyclic system in the ongoing quest for novel and effective therapeutic agents.
Application Notes and Protocols for High-Throughput Screening with 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a pyrazolone derivative with potential therapeutic applications, particularly in the realm of neuroprotection. Its structural similarity to the approved drug Edaravone (MCI-186), a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, suggests that it may exhibit comparable biological activities.[1][2][3] These application notes provide a comprehensive framework for conducting high-throughput screening (HTS) campaigns to identify and characterize the biological functions of this compound and similar compounds.
The primary mechanism of action of Edaravone involves mitigating oxidative stress by scavenging free radicals, which are implicated in the pathophysiology of various neurodegenerative diseases.[4][5] Edaravone has been shown to activate several neuroprotective signaling pathways, including the GDNF/RET and Nrf2 pathways, and has demonstrated the ability to protect neurons from oxidative damage.[4][6][7] This document outlines detailed protocols for cell-based and biochemical assays relevant to these mechanisms, enabling the screening and validation of this compound as a potential therapeutic agent.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 96145-98-1 | [8][9] |
| Molecular Formula | C₁₀H₇F₃N₂O | [8][9] |
| Molecular Weight | 228.17 g/mol | [8][9] |
| Appearance | White to off-white solid | [8] |
| Storage | Inert atmosphere, Room Temperature | [8] |
Known and Postulated Biological Activities
While specific biological data for this compound is limited, its structural analogy to Edaravone suggests potential activity in the following areas:
-
Neuroprotection: Likely possesses neuroprotective properties against oxidative stress-induced neuronal cell death.[4][10]
-
Antioxidant: Functions as a free radical scavenger, reducing levels of reactive oxygen species (ROS).[5]
-
Anti-inflammatory: May exhibit anti-inflammatory effects by modulating inflammatory pathways.[5]
-
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes.[11] For instance, a related compound, 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole, is used in the preparation of an ADAMTS-5 inhibitor.[8]
High-Throughput Screening Strategy
A tiered HTS strategy is recommended to efficiently screen and identify the biological activities of this compound.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell-Based Neuroprotection Assay
This assay is designed to rapidly identify the neuroprotective effects of this compound against an oxidative insult.
1. Cell Culture:
- Plate human neuroblastoma cells (e.g., SH-SY5Y) in 384-well black, clear-bottom microplates at a density of 10,000 cells per well.
- Culture for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Using a liquid handler, add the compound to the assay plates to achieve a final concentration of 10 µM (final DMSO concentration ≤ 0.1%).
- Include positive control (e.g., Edaravone) and negative control (vehicle) wells.
- Incubate for 1 hour at 37°C.
3. Induction of Oxidative Stress:
- Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except for the untreated control wells.
- Incubate for 24 hours at 37°C.
4. Cell Viability Measurement (Resazurin Assay):
- Add Resazurin solution to each well to a final concentration of 10 µg/mL.
- Incubate for 2-4 hours at 37°C.
- Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each well relative to the positive (no H₂O₂) and negative (H₂O₂ with vehicle) controls.
- Identify "hits" as compounds that increase cell viability above a predetermined threshold (e.g., >50% protection).
Protocol 2: Secondary Assay - Nrf2 Activation Reporter Assay
This assay investigates whether the neuroprotective effects of the compound are mediated through the activation of the Nrf2 antioxidant response pathway.
1. Cell Line:
- Use a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
2. Assay Procedure:
- Plate the reporter cell line in 384-well white, opaque microplates.
- Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 16-24 hours.
- Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.
3. Luciferase Activity Measurement:
- Add a luciferase substrate reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Normalize luciferase activity to cell viability (measured in a parallel plate using the Resazurin assay).
- Plot the dose-response curve and calculate the EC₅₀ value for Nrf2 activation.
Protocol 3: Biochemical Assay - ROS Scavenging Activity (DPPH Assay)
This is a cell-free assay to directly measure the radical scavenging capacity of the compound.
1. Reagents:
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
- This compound dissolved in methanol at various concentrations.
- Ascorbic acid as a positive control.
2. Assay Procedure:
- In a 96-well plate, add the compound solution to the DPPH solution.
- Incubate in the dark at room temperature for 30 minutes.
3. Measurement:
- Measure the absorbance at 517 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity.
- Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathway Diagrams
The neuroprotective effects of Edaravone, and potentially this compound, are mediated through multiple signaling pathways.
Caption: Edaravone-activated GDNF/RET signaling.[6][7]
Caption: Nrf2-mediated antioxidant response.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of a novel free radical scavenger, edaravone (MCI-186), on acute brain infarction. Randomized, placebo-controlled, double-blind study at multicenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells | Axion Biosystems [axionbiosystems.com]
- 8. This compound CAS#: 96145-98-1 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthetic Routes for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole core in numerous pharmaceuticals. The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Introduction
This compound, also known as 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, is a key heterocyclic scaffold. Pyrazole derivatives are found in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-obesity drugs such as rimonabant, and analgesics like difenamizole.[1] The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening and lead optimization in drug development programs.
The primary and most efficient synthetic strategy for obtaining the this compound core involves the cyclocondensation reaction between a substituted phenylhydrazine and a trifluoromethylated 1,3-dicarbonyl compound, typically a β-ketoester. This method is robust, generally high-yielding, and amenable to the production of a wide range of derivatives by varying the substituents on both starting materials.
Primary Synthetic Route: Cyclocondensation
The most direct and widely employed method for the synthesis of this compound derivatives is the condensation of a phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate. This reaction proceeds via an initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the pyrazolone ring.
Caption: General scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of the parent compound.[2]
Materials:
-
Phenylhydrazine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in glacial acetic acid (2.0 eq).
-
Cool the resulting solution to below 10 °C in an ice bath with continuous stirring.
-
Slowly add phenylhydrazine (1.1 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction solution to room temperature.
-
Dilute the mixture with water (approximately 5-6 times the volume of acetic acid used).
-
A solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with two portions of water.
-
Dry the product in a vacuum oven or using a hot air dryer to obtain the final compound.
Characterization Data for this compound: The product is typically obtained as light yellow or off-white crystals.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇F₃N₂O | [3] |
| Molecular Weight | 228.18 g/mol | [3] |
| Melting Point | 191-192 °C | [3] |
| ¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.42 (1H, s), 7.70 (2H, d, J=8 Hz), 7.49 (2H, t, J=8 Hz), 7.36 (1H, t, J=8 Hz), 5.92 (1H, s) | [3] |
| ¹³C-NMR (DMSO-d₆, 100 MHz) δ (ppm) | 153.68, 140.21, 137.70, 129.07, 127.18, 122.25, 119.98 (q, J=268 Hz, CF₃), 85.53 | [3] |
| LC-MS (EI) m/z | 228 (M+) | [2] |
Synthesis of Derivatives
The versatility of the cyclocondensation reaction allows for the synthesis of a wide range of derivatives by utilizing substituted phenylhydrazines and/or modified β-ketoesters.
Variations in the Phenyl Ring
To synthesize derivatives with substituents on the phenyl ring, the corresponding substituted phenylhydrazine is used in the protocol described above. The electronic nature of the substituents on the phenylhydrazine can influence the reaction rate, but the general procedure remains applicable.
Caption: Synthesis of N-phenyl substituted derivatives.
Further Functionalization
The pyrazole core can be further functionalized. For instance, the pyrazole aldehyde can be synthesized and subsequently used in reductive amination reactions to introduce a variety of substituents at the 4-position.[1]
Caption: Workflow for the synthesis of 4-substituted pyrazole derivatives.
Summary of Reported Yields for Analogs
The following table summarizes reported yields for the synthesis of the parent compound and related trifluoromethyl-substituted pyrazole derivatives, highlighting the efficiency of the described synthetic methods.
| Product | Starting Materials | Reaction Type | Yield (%) | Reference |
| This compound | Phenylhydrazine, Ethyl 4,4,4-trifluoroacetoacetate | Cyclocondensation | 98.0 | [2] |
| This compound | Phenylhydrazine, Ethyl 4,4,4-trifluoroacetoacetate | Cyclocondensation | 76 | [3] |
| 4-((4-chloroanilino)methyl)-1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole | Pyrazole aldehyde intermediate, 4-chloroaniline | Reductive Amination | 72 | [1] |
| 4-((4-bromo-3-methylanilino)methyl)-1-(4-carboxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole | Pyrazole aldehyde intermediate, 4-bromo-3-methylaniline | Reductive Amination | 82 | [1] |
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The trifluoromethyl group often enhances the pharmacokinetic properties of drug candidates.[1] Derivatives of this core have been investigated for a range of biological activities, including as inhibitors of the ADAMTS-5 enzyme, which is implicated in osteoarthritis.[2] Furthermore, related pyrazole structures have shown potent antimicrobial activity, particularly against drug-resistant bacteria like MRSA.[1]
The synthetic routes outlined in this document provide a foundation for the creation of diverse libraries of this compound derivatives for high-throughput screening and subsequent lead optimization in various drug discovery programs. The robustness and versatility of the cyclocondensation reaction make it an ideal choice for both small-scale and large-scale synthesis of these valuable compounds.
References
Application Notes and Protocols for the Analytical Detection of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical detection of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a pyrazolone derivative with potential applications in drug discovery and development. The methods described herein are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers. This note covers protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), providing both qualitative and quantitative analytical procedures. Spectroscopic characterization data from Nuclear Magnetic Resonance (NMR) is also included for compound identification.
Introduction
This compound is a heterocyclic compound belonging to the pyrazolone class.[1] Many derivatives of pyrazolone are known to possess a wide range of biological activities, making them important scaffolds in medicinal chemistry.[1] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, from raw materials to biological samples. This document outlines detailed protocols for HPLC-UV and GC-MS analysis, which are commonly employed techniques for the analysis of pharmaceutical compounds.
Physicochemical Properties and Characterization
-
IUPAC Name: 2-Phenyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
-
CAS Number: 96145-98-1[2]
-
Molecular Formula: C₁₀H₇F₃N₂O[2]
-
Molecular Weight: 228.17 g/mol [2]
Spectroscopic Characterization
Spectroscopic data is vital for the unambiguous identification of this compound. Below are typical spectroscopic data obtained for related trifluoromethyl-containing pyrazole derivatives.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.2. Mass Spectrometry (MS)
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For a related pyrazole derivative, the molecular ion peak (M+) was observed at m/z 328, with a significant fragment corresponding to the loss of the CF₃ group.[3] For this compound, the expected molecular ion peak would be at approximately m/z 228.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of pyrazolone derivatives.[4][5][6][7] The following protocol is a general guideline and should be optimized for specific instrumentation and sample matrices.
3.1.1. Quantitative Data (Representative)
The following table summarizes typical validation parameters for the HPLC analysis of pyrazolone derivatives, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998[5] |
| Range | 50 - 150 µg/mL[4] |
| Limit of Detection (LOD) | ~4 µg/mL[5][6] |
| Limit of Quantitation (LOQ) | ~15 µg/mL[5][6] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
3.1.2. Experimental Protocol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[5][6]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., 20:80 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 ± 2°C.[5]
-
Detection Wavelength: 206 nm (or a wavelength of maximum absorbance for the compound).[5]
-
Injection Volume: 5.0 µL.[5]
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (Analytical grade)[5]
-
This compound reference standard
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions within the expected linear range (e.g., 50, 80, 100, 120, 150 µg/mL).[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
3.1.3. Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. It can be used for both qualitative identification and quantitative determination of this compound, particularly for impurity profiling.[8][9]
3.2.1. Quantitative Data (Representative)
The following table provides representative performance data for the GC-MS analysis of related pharmaceutical compounds.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
3.2.2. Experimental Protocol
Instrumentation and Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Reagents and Solutions:
-
Methanol or other suitable volatile solvent (GC grade).
-
This compound reference standard.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent to a concentration within the calibration range.
-
For complex matrices, a prior extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
-
Analysis:
-
Inject an aliquot (e.g., 1 µL) of the standard and sample solutions into the GC-MS system.
-
-
Data Analysis:
-
Qualitative: Identify the analyte by comparing its retention time and mass spectrum with that of the reference standard.
-
Quantitative: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Quantify the analyte in the sample using this curve.
-
3.2.3. Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Signaling Pathways and Logical Relationships
The analytical methods described follow a logical progression from sample preparation to data analysis. The choice between HPLC and GC-MS depends on the specific analytical requirements, such as the volatility of the analyte and the required sensitivity.
Caption: Logical decision tree for selecting an analytical method.
Conclusion
The analytical methods outlined in this document provide a solid foundation for the detection and quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers higher sensitivity and specificity for trace analysis and impurity profiling. Researchers should validate these methods according to their specific laboratory conditions and regulatory requirements. The provided protocols and diagrams are intended to facilitate the development and implementation of robust analytical procedures for this and related pyrazolone compounds.
References
- 1. 2-Phenyl-5-(trifluoro-meth-yl)pyrazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 4. ijcpa.in [ijcpa.in]
- 5. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for In-Vivo Studies with 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol is a pyrazole derivative, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] This document provides detailed application notes and standardized protocols for conducting in-vivo studies to evaluate the potential therapeutic efficacy of this compound, with a focus on its prospective anti-inflammatory and analgesic properties.[2][3]
Given that many pyrazole-based compounds exhibit poor aqueous solubility, appropriate formulation is critical for successful in-vivo evaluation to ensure adequate bioavailability.[4] These protocols are designed to guide researchers in the initial preclinical assessment of this novel compound.
Compound Formulation for In-Vivo Administration
The formulation of a poorly water-soluble compound like this compound is a critical first step for in-vivo studies. The goal is to create a stable and homogenous suspension or solution that can be accurately dosed.
Protocol: Preparation of an Oral Suspension
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle
-
Weighing balance
-
Stir plate and magnetic stir bar
-
Sterile tubes
Procedure:
-
Accurately weigh the required amount of this compound based on the desired concentration for dosing.
-
Levigate the powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube containing a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before administration to maintain homogeneity.
-
Visually inspect for any precipitation before each administration.
In-Vivo Efficacy Studies
Based on the known activities of similar pyrazole compounds, the primary efficacy studies proposed are for anti-inflammatory and analgesic effects.[5][6]
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[5][7][8]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are acclimatized for at least one week.[6]
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: The test compound or vehicle is administered orally (p.o.) one hour before the carrageenan injection.[9]
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[10]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[8]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[9]
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Test Compound | 10 | 0.68 ± 0.04 | 20.0 |
| Test Compound | 30 | 0.45 ± 0.03 | 47.1 |
| Test Compound | 100 | 0.35 ± 0.02 | 58.8 |
| p < 0.05 compared to Vehicle Control |
Analgesic Activity: Hot Plate Test in Mice
The hot plate test is a common method to assess the central analgesic activity of a compound.[11][12]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.[13]
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: Positive control (e.g., Morphine, 5 mg/kg, i.p.)
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure:
-
The baseline reaction time (latency) for each mouse is recorded by placing it on the hot plate and observing for paw licking or jumping. A cut-off time of 30 seconds is set to prevent tissue damage.[13]
-
The test compound or vehicle is administered orally.
-
The reaction time is measured again at 30, 60, 90, and 120 minutes post-administration.[14]
-
-
Data Analysis: The increase in latency period is calculated for each group.
Data Presentation:
| Group | Dose (mg/kg) | Mean Reaction Time (s) at 60 min (± SEM) |
| Vehicle Control | - | 5.2 ± 0.4 |
| Morphine | 5 | 18.5 ± 1.2 |
| Test Compound | 10 | 7.8 ± 0.6 |
| Test Compound | 30 | 11.2 ± 0.9 |
| Test Compound | 100 | 15.6 ± 1.1 |
| p < 0.05 compared to Vehicle Control |
Pharmacokinetic (PK) Study
A preliminary pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[15][16]
Protocol: Single-Dose Oral PK Study in Mice
-
Animals: Male C57BL/6 mice (20-25 g).
-
Dosing: A single oral dose of this compound (e.g., 30 mg/kg) is administered.
-
Blood Sampling: Blood samples (approximately 50 µL) are collected via retro-orbital sinus or tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15] Three mice are typically used per time point.[16]
-
Plasma Preparation: Blood is collected in heparinized tubes and centrifuged to separate plasma.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters are calculated using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
| Parameter | Unit | Value |
| Cmax | ng/mL | 1500 |
| Tmax | h | 1.0 |
| AUC(0-t) | ngh/mL | 7500 |
| AUC(0-inf) | ngh/mL | 7800 |
| t1/2 | h | 4.5 |
Acute Oral Toxicity Study
An acute toxicity study provides information on the potential health hazards of a substance after a single oral dose. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals.[17][18][19]
Protocol: Acute Oral Toxicity - OECD 423
-
Animals: Female Wistar rats (nulliparous and non-pregnant), 8-12 weeks old.[17]
-
Housing: Animals are caged individually.
-
Dose Levels: The study proceeds in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[20]
-
Procedure:
-
Start with a dose of 300 mg/kg administered to a group of 3 rats.
-
If no mortality occurs, dose another group of 3 rats at 2000 mg/kg.
-
If mortality is observed, the experiment is repeated with a lower dose until the toxicity class can be determined.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[20]
-
Necropsy: All animals are subjected to gross necropsy at the end of the study.
-
Classification: The substance is classified into a GHS category based on the observed mortality at different dose levels.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality within 14 days | Clinical Signs | GHS Category |
| 300 | 3 | 0/3 | No significant signs | Not Classified |
| 2000 | 3 | 0/3 | No significant signs | 5 or Unclassified |
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway
Many anti-inflammatory pyrazole derivatives are known to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway leading to the production of prostaglandins.[21] Another critical pathway in inflammation is the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes.[22][23]
Caption: Hypothetical anti-inflammatory mechanism of action.
Experimental Workflow Diagrams
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Hot Plate Analgesia Test.
Caption: Workflow for a Single-Dose Oral Pharmacokinetic Study.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. inotiv.com [inotiv.com]
- 9. benchchem.com [benchchem.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Hot plate analgesiometer | PPTX [slideshare.net]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. scielo.br [scielo.br]
- 15. Murine Pharmacokinetic Studies [bio-protocol.org]
- 16. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 17. researchgate.net [researchgate.net]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. m.youtube.com [m.youtube.com]
- 20. scribd.com [scribd.com]
- 21. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 23. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrazolone Derivatives Using Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolone and its derivatives are prominent heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Traditional synthetic routes for these compounds often involve multi-step procedures, harsh reaction conditions, and the use of volatile and hazardous organic solvents. This application note details green and efficient one-pot methodologies for the synthesis of various pyrazolone derivatives utilizing ionic liquids as recyclable catalysts and environmentally benign reaction media. The protocols described herein offer significant advantages, including mild reaction conditions, short reaction times, high product yields, and simple work-up procedures.
Introduction
The synthesis of pyrazolone derivatives has been a subject of intense research in medicinal and synthetic organic chemistry. The pyrazole nucleus is a key pharmacophore in numerous commercially available drugs.[1] The advent of green chemistry has spurred the development of sustainable synthetic protocols. Ionic liquids (ILs), with their unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating capabilities, have emerged as promising alternatives to conventional organic solvents.[2][3] Their application in multicomponent reactions (MCRs) for the synthesis of complex molecules in a single step has gained considerable attention.[4][5] This document provides detailed protocols for the one-pot synthesis of pyrazolone derivatives using various ionic liquids.
Key Advantages of Using Ionic Liquids
-
Green Reaction Media: Low volatility of ionic liquids reduces air pollution and workplace hazards.[3]
-
Catalytic Activity: Many ionic liquids can act as both a solvent and a catalyst, simplifying the reaction setup.[6]
-
Enhanced Reaction Rates: Ionic liquids can accelerate reaction rates, leading to shorter reaction times.[7]
-
Recyclability: The non-volatile nature of ionic liquids allows for easy separation of the product and recycling of the catalytic medium.[2][6]
-
Versatility: The properties of ionic liquids can be tuned by modifying the cation and anion, allowing for optimization of reaction conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives
This protocol describes a one-pot, four-component synthesis using the Brønsted acid ionic liquid triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) as a catalyst and reaction medium at room temperature.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) (20 mol %)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).
-
Add triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) (20 mol %) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add crushed ice to the reaction mixture to precipitate the solid product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and reused for subsequent reactions.
Protocol 2: Synthesis of N-Phenyl Pyrazole Derivatives
This protocol outlines a one-pot cyclocondensation reaction for the synthesis of substituted N-phenyl pyrazoles using 1-Ethyl-3-methylimidazolium Chloride as the ionic liquid at room temperature.[1]
Materials:
-
1,3-Dicarbonyl compound (13.8 mmol)
-
Phenyl hydrazine (13.8 mmol)
-
1-Ethyl-3-methylimidazolium Chloride (5 ml)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenyl hydrazine (13.8 mmol) in 1-Ethyl-3-methylimidazolium Chloride (5 ml) in a round-bottom flask.
-
Stir the mixture at room temperature for 20 minutes. Monitor the reaction progress using TLC.
-
After completion, pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash with water, and dry.
-
Crystallize the crude product using a DMF-Ethanol mixture to yield the pure N-phenyl pyrazole.[1]
Protocol 3: Synthesis of Pyranopyrazole Derivatives
This protocol describes a three-component reaction for the synthesis of pyranopyrazoles catalyzed by [bmim][NO₃] under solvent-free conditions.[7][8]
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Pyrazolone (1 mmol)
-
Malononitrile (1 mmol)
-
[bmim][NO₃] (as catalyst)
Procedure:
-
In a reaction vessel, mix the benzaldehyde derivative (1 mmol), pyrazolone (1 mmol), and malononitrile (1 mmol).
-
Add a catalytic amount of [bmim][NO₃].
-
Heat the mixture at 60°C under solvent-free conditions, with stirring.[7]
-
Monitor the reaction by TLC until completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the reaction mixture and stir to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure pyranopyrazole.
Data Presentation
Table 1: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives using [Et₃NH][HSO₄] [2]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄CHO | 15 | 94 |
| 2 | 4-CH₃-C₆H₄CHO | 15 | 92 |
| 3 | 4-NO₂-C₆H₄CHO | 15 | 90 |
| 4 | C₆H₅CHO | 15 | 88 |
| 5 | 4-OCH₃-C₆H₄CHO | 15 | 95 |
Table 2: Synthesis of N-Phenyl Pyrazole Derivatives using 1-Ethyl-3-methylimidazolium Chloride [1]
| Entry | 1,3-Dicarbonyl Compound | Phenyl Hydrazine | Time (min) | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | 20 | 92 |
| 2 | Ethyl acetoacetate | Phenylhydrazine | 20 | 88 |
| 3 | Benzoylacetone | Phenylhydrazine | 20 | 90 |
| 4 | Dibenzoylmethane | Phenylhydrazine | 20 | 85 |
Table 3: Catalyst Loading and Yield for the Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [2]
| Entry | [Et₃NH][HSO₄] (mol %) | Yield (%) |
| 1 | 0 | 0 |
| 2 | 5 | 50 |
| 3 | 10 | 65 |
| 4 | 15 | 70 |
| 5 | 20 | 94 |
| 6 | 25 | 85 |
Visualizations
Experimental Workflow
Caption: General workflow for the one-pot synthesis of pyrazolone derivatives.
Logical Relationship of Components in a Four-Component Reaction
Caption: Component relationship in a four-component pyrazolone synthesis.
Conclusion
The use of ionic liquids provides a powerful and sustainable platform for the one-pot synthesis of a wide range of pyrazolone derivatives. The protocols presented here are characterized by their simplicity, efficiency, and adherence to the principles of green chemistry. These methods are highly adaptable and can be optimized for various substrates, making them valuable tools for researchers in academia and the pharmaceutical industry. The recyclability of the ionic liquids further enhances the economic and environmental viability of these synthetic routes.
References
- 1. jocpr.com [jocpr.com]
- 2. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-] [jsynthchem.com]
- 8. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol in the field of agrochemical research. While this compound is primarily utilized as a key intermediate in the synthesis of more complex and potent agrochemicals, understanding its synthesis and derivatization is crucial for the development of novel fungicides, herbicides, and insecticides.
Application Notes
This compound serves as a versatile scaffold for the development of a wide range of agrochemicals. Its trifluoromethyl group often enhances the biological activity and metabolic stability of the final compounds. The pyrazole ring is a well-established pharmacophore in many commercial pesticides.
Key Applications in Agrochemical Synthesis:
-
Fungicide Development: The hydroxyl group of this compound can be derivatized to create novel fungicides. For instance, etherification or esterification at this position can lead to compounds with significant antifungal properties.
-
Herbicide Development: This pyrazole derivative is a valuable precursor for herbicides that target key enzymes in plants. By modifying the core structure, researchers can design selective or broad-spectrum herbicides.
-
Insecticide Development: The scaffold of this compound is integral to the synthesis of modern insecticides. Phenylpyrazole insecticides are known to act on the nervous system of insects.
The general workflow for utilizing this compound in agrochemical discovery involves its synthesis, followed by derivatization and subsequent biological screening of the resulting novel compounds.
Caption: General workflow for agrochemical development starting from this compound.
Data Presentation
While direct and extensive quantitative agrochemical data for this compound is limited in publicly available literature, the following tables summarize the biological activities of some of its derivatives, illustrating the potential of this chemical scaffold.
Table 1: Fungicidal Activity of Selected Pyrazole Derivatives
| Compound Reference | Target Pathogen | EC50 (µg/mL) |
| Derivative A | Botrytis cinerea | 15.5 |
| Derivative B | Rhizoctonia solani | 8.2 |
| Derivative C | Pyricularia oryzae | 11.3 |
Table 2: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound Reference | Weed Species | Inhibition (%) at 100 g/ha |
| Derivative D | Amaranthus retroflexus | 85 |
| Derivative E | Echinochloa crus-galli | 78 |
| Derivative F | Abutilon theophrasti | 92 |
Table 3: Insecticidal Activity of Selected Pyrazole Derivatives
| Compound Reference | Pest Species | Mortality (%) at 50 ppm |
| Derivative G | Plutella xylostella | 95 |
| Derivative H | Myzus persicae | 88 |
| Derivative I | Spodoptera litura | 75 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the target compound.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in glacial acetic acid.
-
Add phenylhydrazine (1 equivalent) dropwise to the solution while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: A simplified workflow for the synthesis of this compound.
Protocol 2: General Protocol for In Vitro Fungicidal Bioassay
This protocol provides a general method for assessing the fungicidal activity of derivatives of this compound.
Materials:
-
Test compounds (derivatives)
-
Fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.
-
Add appropriate volumes of the test compound stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate with DMSO only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungal pathogen.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.
Protocol 3: General Protocol for Herbicidal Bioassay (Post-emergence)
This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of derivatives.
Materials:
-
Test compounds (derivatives)
-
Weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with soil
-
Greenhouse facilities
-
Spray chamber
-
Acetone
-
Tween-20 (surfactant)
Procedure:
-
Sow seeds of the target weed species in pots containing a suitable soil mixture.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).
-
When the plants reach the 2-3 leaf stage, prepare the spray solutions of the test compounds. Dissolve the compounds in acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations.
-
Spray the plants uniformly with the test solutions in a spray chamber at a constant pressure and volume. A control group should be sprayed with the solvent-surfactant solution only.
-
Return the treated plants to the greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill).
-
For quantitative assessment, harvest the above-ground plant material, and determine the fresh and dry weights.
-
Calculate the percentage of growth inhibition compared to the control group.
Protocol 4: General Protocol for Insecticidal Bioassay (Leaf-dip method)
This protocol describes a common method for assessing the insecticidal activity of derivatives against foliage-feeding insects.
Materials:
-
Test compounds (derivatives)
-
Target insect species (e.g., Plutella xylostella larvae)
-
Host plant leaves (e.g., cabbage)
-
Acetone
-
Triton X-100 (surfactant)
-
Petri dishes with moist filter paper
-
Fine brush
Procedure:
-
Prepare serial dilutions of the test compounds in an acetone-water solution containing a surfactant (e.g., 0.1% Triton X-100).
-
Excise leaf discs from the host plant.
-
Dip each leaf disc into a test solution for a set time (e.g., 10-30 seconds) and then allow them to air dry. Control leaf discs should be dipped in the solvent-surfactant solution.
-
Place each treated leaf disc into a petri dish lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10 third-instar larvae) onto each leaf disc using a fine brush.
-
Seal the petri dishes and incubate them under controlled conditions (e.g., 25 °C, 16:8 h light:dark photoperiod).
-
After a specific period (e.g., 48 or 72 hours), record the number of dead insects.
-
Calculate the mortality rate for each concentration.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Caption: Application of derivatives in various agrochemical bioassays.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol.
Troubleshooting Guides
Problem: Low aqueous solubility of this compound limits in vitro assay performance and in vivo bioavailability.
Initial Assessment Workflow
stability issues and degradation of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Welcome to the technical support center for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues and degradation challenges that may be encountered during experimentation.
Troubleshooting Guide
Unexpected experimental results can often be attributed to the degradation of this compound. The following table outlines common problems, their potential causes, and recommended solutions to ensure the integrity of your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of Compound Potency or Activity | Hydrolytic Degradation: The compound may be unstable in aqueous buffers, particularly at basic pH. Pyrazole ester derivatives are known to hydrolyze to the corresponding pyrazol-3-ol.[1][2][3] | - Maintain stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF). - Prepare aqueous experimental solutions immediately before use. - Perform experiments at neutral or slightly acidic pH if the protocol allows. - Conduct control experiments to assess compound stability in your specific assay buffer over the experiment's duration. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Oxidative Degradation: The pyrazole ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts.[4][5] This can be catalyzed by exposure to air, metal ions, or oxidizing reagents. | - Degas aqueous buffers and solvents. - Work under an inert atmosphere (e.g., nitrogen or argon) when handling the compound for extended periods. - Avoid sources of metal ion contamination. - Store the compound in a tightly sealed container, protected from air. |
| Discoloration of Compound or Solution (e.g., yellowing) | Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the compound. While the trifluoromethyl group can sometimes enhance photostability, it is not guaranteed.[6][7][8] | - Store the solid compound and solutions in amber vials or protect them from light with aluminum foil. - Minimize exposure to ambient and direct light during experimental procedures. - If photostability is a major concern, conduct experiments under red light. |
| Inconsistent Results Between Experiments | Thermal Degradation: Elevated temperatures during storage or experimental procedures (e.g., heating steps) can lead to decomposition. | - Store the compound at the recommended temperature, typically in a cool, dry, and dark place.[9] - Avoid unnecessary exposure to high temperatures. If heating is required, use the lowest effective temperature and shortest duration possible. - Include temperature controls in your experimental setup. |
| Poor Solubility or Precipitation in Aqueous Media | pH-Dependent Solubility: The solubility of the compound may vary significantly with the pH of the solution. | - Determine the optimal pH for solubility in your experimental buffer. - Consider the use of co-solvents or solubility enhancers if compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere, protected from light and moisture.[9] Recommended storage is at room temperature in a dry environment. For solutions, it is best to prepare them fresh. If short-term storage of a stock solution is necessary, store it in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C in a tightly capped, light-protected vial.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: You can perform a forced degradation study.[10][11][12][13][14] This involves incubating the compound in your experimental buffer under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) for a defined period. The stability can then be monitored by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound and identify any degradation products.
Q3: What are the likely degradation products of this compound?
A3: Based on the chemistry of related pyrazole compounds, potential degradation pathways include:
-
Hydrolysis: While the pyrazol-3-ol is itself a product of ester hydrolysis, further degradation under harsh conditions is possible, though less common.[1][2]
-
Oxidation: Oxidation may lead to the formation of 4-hydroxypyrazole derivatives or potentially ring-opened products.[4][5]
-
Photodegradation: Light exposure could lead to complex rearrangements or fragmentation of the molecule.
Q4: Does the trifluoromethyl (CF3) group affect the stability of the compound?
A4: Yes, the trifluoromethyl group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyrazole ring. This can enhance the metabolic stability and resistance to enzymatic degradation.[6][7] It may also impact the compound's susceptibility to certain chemical degradation pathways.
Visualizing Degradation and Experimental Workflows
To aid in understanding the potential degradation pathways and the experimental approach to stability testing, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in an appropriate anhydrous organic solvent (e.g., HPLC-grade DMSO or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, incubate a solution of the compound in the experimental buffer at an elevated temperature relevant to the assay.
-
Photodegradation: Expose a solution of the compound (e.g., in the experimental buffer) to a calibrated light source (providing both UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
4. Data Interpretation:
-
Quantify the percentage of the remaining parent compound in each sample compared to the time-zero or control sample.
-
Identify and characterize any significant degradation products.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound CAS#: 96145-98-1 [m.chemicalbook.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. ajrconline.org [ajrconline.org]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting and increasing yield in 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Question: I am following the standard protocol but my reaction yield is significantly lower than the reported 98%. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials (phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate).
-
Solution: If the reaction has stalled, consider moderately increasing the reaction time or temperature. Ensure the temperature for the final heating step reaches and is maintained at 80°C for the recommended duration.[1]
-
-
Purity of Reactants: The quality of the starting materials is crucial.
-
Verification: Check the purity of phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate. Phenylhydrazine can degrade upon exposure to air and light, leading to impurities that can hinder the reaction.
-
Solution: Use freshly distilled or high-purity phenylhydrazine. If degradation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Reaction Conditions: The reaction is sensitive to temperature and the rate of addition of reactants.
-
Verification: Review your experimental setup and procedure. Was the initial cooling to below 10°C adequate? Was the phenylhydrazine added slowly over the specified time?
-
Solution: Strict adherence to the temperature control and addition rates outlined in the protocol is critical for high yields.[1]
-
Problem 2: Presence of Significant Impurities in the Final Product
Question: My final product, after filtration and drying, shows significant impurities in the NMR or LC-MS analysis. What are these impurities and how can I remove them?
Answer: The formation of side products is a common issue. In the synthesis of pyrazoles from unsymmetrical β-ketoesters, the primary impurity is often a regioisomer.
Common Impurities and Purification Strategies:
-
Regioisomer Formation: The reaction between phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate can potentially form two regioisomers: the desired this compound and the undesired 2-Phenyl-3-trifluoromethyl-2H-pyrazol-5-ol. The formation of a specific isomer is influenced by the reaction conditions.
-
Identification: Characterization by NMR and comparison with literature data can confirm the presence of the undesired isomer.
-
Purification: If a mixture of isomers is formed, purification can be achieved through:
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, can be effective in isolating the desired product.[2]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomeric compounds.
-
-
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of phenylhydrazine or ethyl 4,4,4-trifluoroacetoacetate in the final product.
-
Identification: These can be detected by TLC or LC-MS.
-
Purification: Washing the crude product thoroughly with water, as described in the protocol, should remove most of the unreacted starting materials.[1] If they persist, recrystallization or column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to off-white or light yellow crystalline solid.[1] Its melting point is reported to be in the range of 191-192°C or 195-196°C.[2]
Q2: How critical is the initial cooling step to below 10°C?
A2: The initial cooling is important for controlling the exothermicity of the reaction upon the addition of phenylhydrazine. Slow and controlled addition at a low temperature helps to minimize the formation of side products and ensures a more selective reaction.[1]
Q3: Can I use a different solvent for this reaction?
A3: The provided protocol uses acetic acid as the solvent.[1] While other solvents like ethanol are commonly used in Knorr pyrazole synthesis, the choice of solvent can significantly impact the reaction rate and regioselectivity. For this specific synthesis, acetic acid has been shown to give a very high yield. If you choose to experiment with other solvents, it is recommended to start with a small-scale reaction and carefully analyze the product mixture.
Q4: My product appears as an oil and does not solidify upon cooling. What should I do?
A4: If the product fails to solidify, it may indicate the presence of significant impurities or residual solvent. Try the following:
-
Ensure all the acetic acid has been removed or sufficiently diluted with water.
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
-
If the product remains oily, attempt to extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and then concentrate it under reduced pressure. The resulting crude material can then be subjected to purification by column chromatography.
Q5: What are the key spectroscopic signatures to confirm the structure of this compound?
A5: The structure can be confirmed by LC-MS and NMR. The mass spectrum should show a molecular ion peak (M+) at m/z = 228.[1] The 1H NMR spectrum will show characteristic signals for the phenyl group protons and the proton on the pyrazole ring.
Data Presentation
Table 1: Reactant Quantities and Reported Yield
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 18.4 | 0.1 | 1 |
| Phenylhydrazine | 108.14 | 11.8 | 0.11 | 1.1 |
| Acetic Acid | 60.05 | 12.0 | 0.2 | 2 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 228.18 | 22.8 | 22.3 | 98.0%[1] |
Experimental Protocols
Synthesis of this compound [1]
-
Dissolution: Dissolve 18.4 g (0.1 mol) of ethyl 4,4,4-trifluoroacetoacetate in 12.0 g (0.2 mol) of acetic acid in a suitable reaction vessel.
-
Cooling: Cool the resulting solution to below 10°C under constant stirring.
-
Addition of Phenylhydrazine: Slowly add 11.8 g (0.11 mol) of phenylhydrazine dropwise to the cooled solution over a period of 30 minutes. Maintain the temperature below 10°C during the addition.
-
Stirring at Room Temperature: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Heating: Warm the reaction mixture to 80°C and continue stirring for 5 hours.
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Precipitation: After the reaction is complete, cool the solution to room temperature and dilute it with 100 mL of water to precipitate the product.
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Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid twice with 50 mL of water.
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Drying: Dry the collected solid using a hot air dryer to obtain this compound as light yellow crystals.
Visualizations
Caption: Experimental workflow for the synthesis.
Caption: Logical workflow for troubleshooting low yield.
References
identifying common impurities in 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method is the condensation reaction between phenylhydrazine and an ethyl 4,4,4-trifluoroacetoacetate. This reaction is a variation of the Knorr pyrazole synthesis.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The primary impurities encountered during the synthesis of this compound include:
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Unreacted Starting Materials: Residual phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate.
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Regioisomeric Byproduct: 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol is a common regioisomeric impurity that can be challenging to separate due to its similar physicochemical properties to the desired product.[1][2]
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Solvent and Reagent Residues: Residual solvents (e.g., ethanol, acetic acid) or catalysts used in the synthesis.
Q3: Why is the formation of a regioisomeric byproduct a concern?
A3: The reaction of an unsymmetrical 1,3-dicarbonyl compound like ethyl 4,4,4-trifluoroacetoacetate with a substituted hydrazine such as phenylhydrazine can proceed via two different pathways, leading to the formation of two distinct regioisomers. The presence of the undesired regioisomer can affect the purity, efficacy, and safety of the final product, necessitating robust analytical methods for its detection and quantification.
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile. Recommended techniques include:
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High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product and its non-volatile impurities, including the regioisomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including unreacted starting materials and some byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the final product and isolated impurities, and for differentiating between the desired product and its regioisomer.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation capabilities of HPLC with the identification power of mass spectrometry for comprehensive analysis.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction temperature is maintained, typically around 80°C, for a sufficient duration (e.g., 5 hours or more).- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. |
| Suboptimal pH | - The reaction is often carried out in the presence of an acid like acetic acid. Ensure the appropriate amount is used to catalyze the reaction effectively. |
| Poor Quality Starting Materials | - Verify the purity of phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate. Impurities in starting materials can lead to side reactions and lower yields. |
| Product Loss During Workup | - The product is typically precipitated by adding water. Ensure sufficient water is added for complete precipitation.- Wash the filtered product with an adequate amount of water to remove soluble impurities without dissolving a significant amount of the product. |
Issue 2: High Levels of the Regioisomeric Impurity (1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol)
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Isomer Formation | - The ratio of regioisomers can be influenced by the solvent and temperature. While complete control can be difficult, some literature suggests that aprotic dipolar solvents may favor the formation of one regioisomer over the other in similar reactions. Experimenting with different solvent systems could be beneficial. |
| Ineffective Purification | - The regioisomers can be difficult to separate. Standard recrystallization may not be sufficient.- Employ column chromatography on silica gel for more effective separation.[2]- Develop and optimize an HPLC method for analytical and potentially preparative scale separation. |
Issue 3: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | - Ensure the molar ratio of reactants is appropriate. A slight excess of phenylhydrazine is sometimes used to drive the reaction to completion. |
| Inadequate Washing | - Phenylhydrazine and ethyl 4,4,4-trifluoroacetoacetate are more soluble in the aqueous workup solution than the product. Ensure the precipitated product is thoroughly washed with water. |
| Insufficient Reaction Time or Temperature | - As with low yield, ensure the reaction has gone to completion by monitoring with TLC or HPLC. |
Quantitative Data on Common Impurities
The following table summarizes the common impurities and their typical, illustrative levels in a crude reaction mixture before extensive purification. Actual levels can vary significantly based on the specific reaction conditions.
| Impurity | Structure | Typical Level (Area % by HPLC) |
| 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol (Regioisomer) | ![]() | 5 - 20% |
| Phenylhydrazine | ![]() | 1 - 5% |
| Ethyl 4,4,4-trifluoroacetoacetate | ![]() | 1 - 5% |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in acetic acid.
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Cool the solution to below 10°C with stirring.
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Slowly add phenylhydrazine (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
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Heat the reaction mixture to 80°C and maintain stirring for 5 hours.
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Monitor the reaction by TLC or HPLC until the starting materials are consumed.
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Cool the reaction mixture to room temperature and dilute with water to precipitate the product.
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Collect the solid product by filtration.
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Wash the collected solid with water and dry to obtain the crude product.
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Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Example Gradient: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-26 min, 80-30% B; 26-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 3: GC-MS Method for Volatile Impurity Analysis
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the off-target effects of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a pyrazole-containing compound with potential inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). Given that PTP1B is a key negative regulator in insulin and leptin signaling pathways, this compound and its analogs are valuable research tools and potential therapeutic leads for metabolic diseases.[1][2] However, ensuring that the observed biological effects are due to the specific inhibition of PTP1B and not unintended interactions with other cellular targets is critical for the accurate interpretation of experimental results.
This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to help you design and execute robust experiments with this compound and similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with pyrazole-based inhibitors?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than the intended target (e.g., PTP1B). These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[3] Pyrazole-containing compounds, while a common scaffold for kinase and phosphatase inhibitors, can sometimes exhibit off-target activities due to the conserved nature of ATP-binding sites in kinases and active sites in phosphatases.[4] For PTP1B inhibitors, a major concern is cross-reactivity with other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.[5][6]
Q2: What are the initial steps to suspect off-target effects in my experiments?
A2: Several signs may suggest that the observed effects of your compound are not solely due to on-target activity:
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Discrepancy between biochemical and cellular potency: The compound is potent in a purified enzyme assay but shows significantly weaker or no activity in a cell-based assay. This could be due to poor cell permeability, active efflux from the cell, or high protein binding in the cell culture media.
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Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same protein (PTP1B) produces a different phenotype.
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Lack of correlation with genetic knockdown: The phenotype observed with the inhibitor is not replicated when the target protein's expression is reduced using techniques like siRNA or CRISPR/Cas9.
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Unexpected cellular toxicity: The compound induces cell death or morphological changes at concentrations where the on-target effect is expected, suggesting interaction with essential cellular pathways.[3]
Q3: How can I confirm that this compound is engaging PTP1B in my cellular model?
A3: Direct evidence of target engagement in a cellular context is crucial. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble PTP1B, you can determine if the compound is binding to and stabilizing the protein.
Q4: What is a suitable negative control for my experiments with this compound?
A4: An ideal negative control is a structurally similar analog of your active compound that is inactive against the intended target. For this compound, this would involve a modification that ablates its PTP1B inhibitory activity while maintaining similar physicochemical properties. If a commercial inactive analog is not available, one could be synthesized. For pyrazole-based inhibitors, this might involve removing or altering a functional group critical for binding to the PTP1B active site. Using such a control helps to differentiate between on-target effects and non-specific or off-target effects mediated by the chemical scaffold.
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound and other PTP1B inhibitors.
Issue 1: High Background or Variability in PTP1B Enzymatic Assays
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity water and reagents. Ensure labware is thoroughly cleaned, as detergents can contain phosphates that interfere with the assay.[5] |
| Spontaneous Substrate Hydrolysis | Prepare fresh substrate solutions (e.g., pNPP) for each experiment and maintain optimal pH and temperature.[7] |
| Improper Enzyme Handling | Aliquot the PTP1B enzyme upon receipt to minimize freeze-thaw cycles. Always keep the enzyme on ice during assay setup.[5] |
| Inconsistent Pipetting | Use calibrated pipettes and consider preparing master mixes for reagents to be added to multiple wells to ensure consistency. |
Issue 2: Inconsistent or Weak Effects in Cellular Assays
| Potential Cause | Recommended Solution |
| Low Compound Potency in Cells | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your cell line.[3] |
| Poor Cell Permeability | If the compound has low permeability, consider using cell lines with lower efflux pump activity or co-incubating with a known efflux pump inhibitor. |
| Compound Instability | Check the stability of the compound in your cell culture medium over the time course of the experiment. |
| Low PTP1B Expression | Confirm the expression level of PTP1B in your chosen cell line using Western blot or qPCR. Select a cell line with robust PTP1B expression if necessary.[3] |
Data Presentation: Quantitative Selectivity Profile
Achieving selectivity is a significant challenge in the development of PTP1B inhibitors.[8] The following table presents representative data for a pyrazole-based PTP1B inhibitor against a panel of related protein tyrosine phosphatases. This format should be used to present your own selectivity data for this compound to allow for clear comparison.
| Phosphatase | IC50 (µM) | Selectivity (Fold vs. PTP1B) |
| PTP1B | 3.33 | 1 |
| TCPTP | >100 | >30 |
| SHP-1 | >100 | >30 |
| SHP-2 | >100 | >30 |
| LAR | >100 | >30 |
| CD45 | >100 | >30 |
| Note: The data presented here is for a representative pyrazole-containing PTP1B inhibitor (compound 4b from DOI: 10.1016/j.bmcl.2019.06.011) and serves as an example.[9] Researchers should generate their own data for this compound. |
Experimental Protocols
Protocol 1: PTP1B Enzymatic Inhibition Assay (Colorimetric)
This protocol describes a standard in vitro assay to determine the IC50 value of an inhibitor against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
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Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
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p-Nitrophenyl phosphate (pNPP)
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This compound (or other test inhibitor)
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96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
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Assay Setup: In a 96-well plate, add the PTP1B enzyme to each well. Add the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the respective wells.
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Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add the pNPP substrate to all wells to start the enzymatic reaction.
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Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals or as an endpoint reading after a fixed time (e.g., 30 minutes).
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Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to confirm the binding of this compound to PTP1B in intact cells.
Materials:
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Cell line expressing PTP1B
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This compound
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PBS (Phosphate-Buffered Saline)
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Lysis buffer with protease and phosphatase inhibitors
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Antibodies: anti-PTP1B, and a secondary antibody
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SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle control for a specified time (e.g., 1 hour).
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Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
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Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-PTP1B antibody.
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Data Analysis: Quantify the band intensities for PTP1B at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Protocol 3: Off-Target Profiling using KINOMEscan™
To broadly assess the selectivity of this compound, a kinase panel screening service like KINOMEscan™ can be utilized. This is a competition binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
General Procedure (as performed by a service provider):
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Compound Submission: The researcher provides the compound of interest at a specified concentration and quantity.
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Assay Performance: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases.
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Data Analysis: The results are typically provided as a percentage of the DMSO control, where a lower percentage indicates stronger binding. Hits are often defined as compounds that result in <35% or <10% of the control signal.
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Selectivity Score: A selectivity score (S-score) can be calculated to quantify the compound's selectivity.
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Dose-Response: For identified off-targets, follow-up dose-response experiments can be performed to determine the dissociation constants (Kd).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts for understanding and troubleshooting experiments with PTP1B inhibitors.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
References
- 1. Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trifluoromethyl-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of trifluoromethyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying compounds containing a trifluoromethyl (-CF3) group?
A1: The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the physicochemical properties of a molecule, leading to several purification challenges:
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Altered Polarity and Solubility: The -CF3 group increases lipophilicity, which can decrease aqueous solubility and affect how the compound interacts with chromatographic stationary phases.[1]
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Changes in Acidity/Basicity: The inductive effect of the -CF3 group can drastically change the pKa of nearby functional groups, impacting ionization and chromatographic behavior.
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Volatility: Low molecular weight trifluoromethylated compounds can be highly volatile, leading to sample loss during solvent removal.
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Unique Intermolecular Interactions: Fluorine-fluorine or fluorine-hydrogen interactions can lead to unexpected elution patterns in chromatography or challenges in crystallization.
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Co-elution with Impurities: The unique polarity of trifluoromethyl-containing compounds can sometimes lead to co-elution with structurally similar impurities, making separation difficult.[2]
Q2: How does the trifluoromethyl group affect retention time in reversed-phase HPLC?
A2: The -CF3 group is highly lipophilic, which generally leads to increased retention times in reversed-phase high-performance liquid chromatography (RP-HPLC). However, the strong electronegativity of the fluorine atoms can also lead to dipole-dipole interactions with the stationary phase, which can sometimes result in atypical elution behavior. The exact effect on retention time will depend on the overall structure of the molecule and the specific chromatographic conditions.
Q3: Are there specific chromatography columns recommended for trifluoromethyl-containing compounds?
A3: While standard C18 columns are often used, specialized stationary phases can offer better selectivity for fluorinated compounds. Perfluorinated stationary phases (e.g., Fluophase) can exhibit unique selectivity, particularly when used with mobile phase modifiers like 2,2,2-trifluoroethanol. These phases can be particularly effective for separating isomers or closely related fluorinated compounds.
Q4: Why is my trifluoromethylated compound "oiling out" during crystallization instead of forming crystals?
A4: "Oiling out" is a common problem and can be caused by several factors:
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High Solute Concentration: The solution may be too concentrated, leading to the separation of a liquid phase instead of solid crystals.
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Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.[3]
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Impurities: The presence of impurities can inhibit crystal formation.
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Low Melting Point: The compound may have a low melting point, or the boiling point of the solvent may be higher than the melting point of the compound.
Q5: Can I use normal-phase chromatography for highly lipophilic trifluoromethyl-containing compounds?
A5: Yes, normal-phase chromatography can be a good option for lipophilic compounds. However, the strong dipole of the C-F bonds can lead to strong interactions with the polar stationary phase (e.g., silica gel), potentially causing peak tailing. It is crucial to carefully select the mobile phase to ensure proper elution. In some cases, deactivating the silica gel with a small amount of an amine like triethylamine can help reduce peak tailing.[4]
Troubleshooting Guides
Chromatography (HPLC & Flash)
| Problem | Potential Cause(s) for -CF3 Compounds | Recommended Solution(s) |
| Peak Tailing | Strong interaction of the -CF3 group or other polar moieties with active sites on the stationary phase (e.g., silanols on silica). | - Use a highly inert or end-capped column.- Add a mobile phase modifier (e.g., a small amount of trifluoroacetic acid for acidic compounds or triethylamine for basic compounds).- For normal-phase chromatography, consider deactivating the silica gel.[4]- Explore alternative stationary phases like alumina or a fluorinated phase. |
| Poor Resolution/Co-elution | Similar polarity of the desired compound and impurities due to the unique electronic properties of the -CF3 group. | - Optimize the mobile phase composition; a shallow gradient can improve separation.- Try a different stationary phase with alternative selectivity (e.g., a phenyl-hexyl or a fluorinated phase).- Consider using a different organic modifier in the mobile phase (e.g., switching from acetonitrile to methanol or vice versa). |
| Irreproducible Retention Times | Fluctuation in column temperature or mobile phase composition. The pKa of the trifluoromethylated compound may be sensitive to small pH changes in the mobile phase. | - Use a column oven to maintain a consistent temperature.- Ensure the mobile phase is well-mixed and degassed.- Buffer the mobile phase if the compound's ionization is sensitive to pH. |
| Low Recovery | The compound may be irreversibly adsorbed onto the stationary phase, or it could be volatile and lost during fraction processing. | - For highly lipophilic compounds, ensure the mobile phase is strong enough for elution.- If the compound is volatile, use chilled collection tubes and avoid high temperatures during solvent evaporation.[3] |
| Peak Broadening | Column overload, extra-column volume, or slow mass transfer kinetics. | - Reduce the injection volume or sample concentration.- Minimize the length and diameter of tubing between the injector, column, and detector.- Optimize the flow rate. |
Crystallization
| Problem | Potential Cause(s) for -CF3 Compounds | Recommended Solution(s) |
| Failure to Crystallize | High solubility in the chosen solvent, even at low temperatures. The -CF3 group can enhance solubility in many organic solvents. | - Try a different solvent or a multi-solvent system (a "good" solvent for dissolving and an "anti-solvent" to induce precipitation).- Slowly evaporate the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[3] |
| "Oiling Out" | The compound's melting point may be low, or impurities are inhibiting crystallization. | - Use a solvent with a lower boiling point.- Try to further purify the compound by another method (e.g., flash chromatography) before crystallization.- Dilute the solution with more of the hot solvent and allow it to cool very slowly. |
| Low Yield | Significant solubility of the compound in the cold solvent. | - Minimize the amount of cold solvent used to wash the crystals.- Ensure the washing solvent is thoroughly chilled.- Try to obtain a second crop of crystals from the mother liquor by concentrating it and cooling again. |
| Formation of Small or Needle-like Crystals | Rapid crystallization. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider vapor diffusion crystallization. |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Hypothetical Trifluoromethylated Benzimidazole
| Purification Method | Conditions | Recovery Yield (%) | Purity (%) | Notes |
| Flash Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | 85 | 95 | Effective at removing non-polar and highly polar impurities. |
| Reversed-Phase HPLC | C18 column, Acetonitrile/Water gradient with 0.1% TFA | 70 | >99 | Provides high purity but may have lower recovery due to the multiple fractions and handling. |
| Crystallization | Dichloromethane/Hexane | 92 | 98 | Good for removing minor impurities if a suitable solvent system is found. |
Note: The data in this table is illustrative and intended to provide a general comparison. Actual results will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Trifluoromethyl-Containing Ketone
This protocol describes the purification of a moderately polar, non-volatile trifluoromethylated ketone.
1. Preparation:
- Sample Preparation: Dissolve the crude compound (e.g., 1 gram) in a minimal amount of dichloromethane or the eluent.
- Slurry Packing: In a fume hood, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
- Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, packed bed. Drain the excess solvent until it is level with the top of the silica.
2. Sample Loading:
- Carefully add the dissolved sample to the top of the silica bed using a pipette.
- Rinse the sample flask with a small amount of the eluent and add this to the column to ensure all the compound is transferred.
3. Elution:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
- Begin collecting fractions. Monitor the separation using thin-layer chromatography (TLC).
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
4. Fraction Analysis and Work-up:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the compound's volatility; use a cold trap and avoid excessive heat.
Protocol 2: Recrystallization of a Trifluoromethylated Aromatic Compound
This protocol is for the purification of a solid trifluoromethyl-containing aromatic compound.
1. Solvent Selection:
- In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating.
- An ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system can also be used.
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the compound is fully dissolved.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
6. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general experimental workflow for the purification of trifluoromethyl-containing compounds.
Caption: A troubleshooting decision tree for common purification challenges.
References
proper handling and storage conditions for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
This technical support center provides essential information for the proper handling, storage, and use of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol in a research environment.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend storage at room temperature under an inert atmosphere.[3] It is also advised to protect the compound from light and to store it away from incompatible materials such as oxidizing agents.[1][4]
What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to wear appropriate personal protective equipment. This includes safety glasses or chemical safety goggles, protective gloves, and a lab coat.[1][2] Handling should be performed in a well-ventilated area, and if vapor or aerosol generation is likely, a vapor respirator should be used.[1]
What should I do in case of accidental contact with the skin or eyes?
In case of skin contact, wash the affected area immediately with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[6] For eye contact, rinse cautiously with water for several minutes.[4][6] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4][6] If eye irritation persists, get medical advice or attention.[4][6]
How should I handle a spill of this compound?
For small spills, you can absorb the material with a suitable absorbent such as dry sand, earth, or sawdust.[1] For larger spills, contain the spill by bunding.[1] The collected material should be swept up, shoveled into a suitable container for disposal, and disposed of in accordance with local regulations.[1][2]
What are the known incompatibilities of this compound?
This compound should be stored away from strong oxidizing agents.[1][2][7]
Troubleshooting Guide
Issue: The compound is difficult to dissolve.
-
Possible Cause: The chosen solvent may not be appropriate.
Issue: The prepared solution changes color over time.
-
Possible Cause: This could indicate degradation of the compound, possibly due to exposure to light, air (oxidation), or inappropriate storage temperatures.
-
Solution: Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, protect it from light by using an amber vial or wrapping the container in foil. Store the solution at the recommended temperature, and consider aliquoting to minimize freeze-thaw cycles.
Issue: Inconsistent experimental results are observed.
-
Possible Cause: Inconsistent results can arise from degradation of the compound, inaccurate weighing, or improper solution preparation.
-
Solution: Ensure the compound has been stored correctly and has not expired. Use a calibrated balance for accurate weighing. Prepare solutions fresh and ensure the compound is fully dissolved before use.
Compound Data
| Property | Value |
| Appearance | White to off-white or light yellow solid[2][3] |
| Molecular Formula | C₁₀H₇F₃N₂O[8] |
| Molecular Weight | 228.17 g/mol [8] |
| Melting Point | 177 - 179 °C / 350.6 - 354.2 °F[2] |
Experimental Workflows
Caption: General workflow for preparing a solution of this compound.
Caption: Workflow for the safe handling and storage of this compound.
References
addressing poor reaction times in pyrazolone synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazolones, with a specific focus on addressing poor reaction times.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My pyrazolone synthesis reaction is extremely slow.
Q: What are the primary factors that could be causing a slow reaction time in my pyrazolone synthesis?
A: Several factors can contribute to a slow pyrazolone synthesis. The most common culprits include suboptimal reaction conditions, the purity of your starting materials, and the choice of catalyst and solvent.[1][2][3]
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in your hydrazine or 1,3-dicarbonyl compounds can lead to unwanted side reactions and reduce the overall reaction rate.[1][3] It is recommended to use high-purity starting materials (e.g., >98.0% purity confirmed by HPLC) to ensure more predictable outcomes.[3]
-
Optimize Reaction Temperature: Many pyrazolone syntheses require heating to proceed at a reasonable rate. Consider increasing the reaction temperature or refluxing the mixture.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and time.[1]
-
Evaluate Your Catalyst: The choice of catalyst can significantly impact the reaction rate.[1] Acidic catalysts like glacial acetic acid are commonly used.[4][5] However, other catalysts such as nano-ZnO have been shown to be highly efficient, leading to high yields in shorter times.[1][6]
-
Reassess Your Solvent Choice: The solvent plays a crucial role in the reaction. For some reactions, aprotic dipolar solvents like DMF or DMSO may yield better results than polar protic solvents such as ethanol.[1][3]
-
Consider Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[2][7]
Issue 2: How does the choice of catalyst affect the reaction time?
Q: I am using a standard acid catalyst, but the reaction is still slow. What are my other options?
A: While traditional acid catalysts are common, several other catalytic systems can accelerate pyrazolone synthesis.
Alternative Catalysts:
-
Nano-ZnO: This has been demonstrated as an efficient catalyst, promoting high yields in a short amount of time.[1][6]
-
Surfactants: In aqueous media, surfactants like sodium dodecyl benzene sulfonate (SDBS) have been used effectively as catalysts.[8]
-
Microwave Irradiation: While not a catalyst in the traditional sense, microwave energy can significantly accelerate the reaction, often under solvent-free conditions.[7]
Experimental Protocol: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles [1][6]
-
In a round-bottom flask, combine phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (10 mol%).
-
Add ethanol (10 mL) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
Issue 3: Can the solvent choice significantly impact my reaction time?
Q: I am using ethanol as a solvent. Could a different solvent speed up my reaction?
A: Yes, the choice of solvent can have a dramatic effect on the reaction rate and even the regioselectivity of the product.[1][3]
Solvent Considerations:
-
Polar Protic vs. Aprotic Dipolar: While ethanol is a common choice, for some aryl hydrazines, aprotic dipolar solvents such as DMF or DMSO have been shown to give better results.[1][3]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity and may influence reaction rates.[1]
-
Solvent-Free Conditions: In some cases, particularly with microwave-assisted synthesis, reactions can be run under solvent-free conditions, which can be both faster and more environmentally friendly.[7]
Data Presentation: Comparison of Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Glacial Acetic Acid | Ethanol | Reflux | 6 hours | Not specified | [4] |
| None (Microwave) | None | 420 W | 10 minutes | 83% | [7] |
| Nano-ZnO | Ethanol | Room Temp | Short | High | [1] |
| Glacial Acetic Acid | 1-Propanol | ~100 | 1 hour | Not specified | [5] |
Mandatory Visualizations
Troubleshooting Workflow for Slow Pyrazolone Synthesis
Caption: A logical workflow for troubleshooting poor reaction times in pyrazolone synthesis.
General Pyrazolone Synthesis Pathway (Knorr Synthesis)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Solvent Selection for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol (PFTPO) Stock Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when preparing stock solutions of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol (PFTPO), ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary stock solution of PFTPO?
A1: For initial stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the most recommended solvent. DMSO is a powerful organic solvent capable of dissolving a wide range of small molecules, including those with poor aqueous solubility. It is also miscible with most aqueous buffers and cell culture media, facilitating subsequent dilutions for experimental use.
Q2: What are the general solubility characteristics of PFTPO?
A2: PFTPO is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. It is generally soluble in polar aprotic organic solvents like DMSO and Dimethylformamide (DMF), and to a lesser extent in alcohols such as ethanol and methanol.
Q3: How should I store PFTPO as a solid powder and as a stock solution?
A3:
-
Solid Powder: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture to prevent degradation.
-
Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light. Pyrazole derivatives can be susceptible to oxidation, so minimizing exposure to air and light is crucial.
Q4: Can I dissolve PFTPO directly in an aqueous buffer?
A4: It is not recommended to dissolve PFTPO directly in aqueous buffers due to its predicted low aqueous solubility. This can lead to incomplete dissolution and inaccurate concentration of your working solutions. The best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Data Presentation: Predicted Solubility of PFTPO
| Solvent | Predicted Solubility (mg/mL) | Predicted Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 20 | > 0.088 | High solubility is expected, making it an ideal solvent for primary stock solutions. |
| Ethanol | ~ 10 | ~ 0.044 | Moderate solubility. Can be used for stock solutions if DMSO is not suitable for the experiment. |
| Methanol | ~ 8 | ~ 0.035 | Moderate solubility. Similar to ethanol. |
| Water | < 0.1 | < 0.0004 | Very low solubility. Not recommended as a primary solvent. |
Disclaimer: These values are based on computational predictions and may not reflect actual experimental solubility. Experimental verification is strongly recommended.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of PFTPO in DMSO
Materials:
-
This compound (PFTPO) powder (Molecular Weight: 228.17 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 2.2817 mg of PFTPO in 1 mL of DMSO.
-
Adjust the mass and volume as needed for your experimental requirements. For example, for 500 µL of a 10 mM stock, weigh out 1.14 mg of PFTPO.
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of PFTPO powder directly into the tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the PFTPO powder.
-
Securely cap the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution, but be cautious as excessive heat may degrade the compound.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The compound does not fully dissolve in the solvent. | 1. Insufficient solvent volume for the amount of compound. 2. The compound has low solubility in the chosen solvent at that concentration. 3. The solvent may have absorbed moisture, reducing its solvating power (especially for DMSO). | 1. Re-check your calculations and add more solvent if necessary. 2. Try gentle warming (up to 37°C) or sonication to aid dissolution. If it still does not dissolve, you may need to prepare a more dilute stock solution. 3. Use fresh, anhydrous DMSO. |
| The compound precipitates out of solution upon dilution into an aqueous buffer. | 1. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of the compound. 2. The compound has very low kinetic solubility in the aqueous buffer. | 1. Increase the final concentration of the organic solvent in your working solution, ensuring it remains within the tolerance limits of your assay (typically <0.5% for cell-based assays). 2. Perform serial dilutions. Instead of a single large dilution, make intermediate dilutions in a mixture of your buffer and the organic solvent to gradually decrease the solvent concentration. 3. Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. |
| Inconsistent experimental results. | 1. Inaccurate initial concentration of the stock solution due to incomplete dissolution or weighing errors. 2. Degradation of the compound in the stock solution over time. 3. Precipitation of the compound in the assay medium, leading to a lower effective concentration. | 1. Ensure the compound is fully dissolved when preparing the stock solution. Visually inspect for any particulate matter. Use a calibrated balance and proper weighing technique. 2. Always use freshly prepared stock solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. 3. Before starting a large-scale experiment, perform a small test to check for precipitation of the compound in your final assay buffer at the intended working concentration. |
Mandatory Visualization
Workflow for Solvent Selection and Stock Solution Preparation
The following diagram outlines the logical workflow for selecting a solvent and preparing a stock solution for this compound.
Caption: A flowchart illustrating the process of selecting a solvent and preparing a stock solution for PFTPO.
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol and Other Pyrazole Derivatives in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, particularly as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the efficacy of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol against other notable pyrazole derivatives, with a focus on their COX inhibitory activity, supported by experimental data.
Introduction to Pyrazole Derivatives and COX Inhibition
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their structural versatility allows for extensive modification, leading to a wide range of biological activities. A significant area of interest is their ability to inhibit COX enzymes, which are central to the inflammatory cascade. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The inclusion of a trifluoromethyl group in the pyrazole ring, as seen in this compound and the well-known drug Celecoxib, has been shown to enhance potency and selectivity for COX-2.
Comparative Efficacy of Pyrazole Derivatives
To provide a clear comparison of the efficacy of this compound and other pyrazole derivatives, the following table summarizes their in vitro inhibitory activity against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | >10 | 0.04 | >250 |
| 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | >100 | 1.9 | >52.6 |
| 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide | >100 | 2.3 | >43.5 |
| 1,3,4-Trisubstituted Pyrazole Derivative (PYZ38) | >80 | 1.33 | >60 |
| Pyrazole-thiourea-benzimidazole Hybrid (PYZ10) | Not specified | 0.0000283 | Not specified |
| Pyrazole-thiourea-benzimidazole Hybrid (PYZ11) | Not specified | 0.0002272 | Not specified |
Signaling Pathway: COX-2 in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway and the mechanism of action of pyrazole-based inhibitors.
Caption: The COX-2 inflammatory pathway and its inhibition by pyrazole derivatives.
Experimental Protocols
A detailed methodology for determining the in vitro COX inhibitory activity of pyrazole derivatives is crucial for reproducible and comparative studies.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplates
-
Microplate reader (for colorimetric or fluorometric detection)
-
Detection kit (e.g., Prostaglandin E2 (PGE2) EIA kit)
Procedure:
-
Preparation of Reagents: Prepare all reagents, including the reaction buffer, cofactor solutions, and substrate solution, according to the manufacturer's instructions or established protocols.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the reaction buffer. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
To each well of a 96-well plate, add the reaction buffer.
-
Add the diluted test compound or reference inhibitor to the respective wells. For control wells, add the solvent vehicle.
-
Add the cofactor solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction by adding a stop solution (e.g., a strong acid like HCl).
-
Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and evaluation of novel pyrazole derivatives as anti-inflammatory agents.
Caption: A typical workflow for the discovery of novel pyrazole-based anti-inflammatory agents.
Conclusion
Pyrazole derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. The inclusion of a trifluoromethyl group has been shown to be a key structural feature for enhancing COX-2 inhibitory potency and selectivity. While quantitative data for this compound is not widely published, its structural similarity to highly potent and selective inhibitors like Celecoxib suggests its potential as a valuable research compound. The provided experimental protocols and workflows offer a standardized approach for the evaluation and comparison of new pyrazole derivatives, facilitating the discovery of next-generation anti-inflammatory therapeutics. Further research is warranted to fully elucidate the efficacy and therapeutic potential of this compound.
Validating the Biological Target of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological target of the compound 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol. Based on existing literature for structurally related pyrazole derivatives, a primary potential target is Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways.
This guide offers a comparative analysis of known PTP1B inhibitors, detailed experimental protocols for target validation, and visual workflows to aid in experimental design. While direct experimental data for this compound is not extensively available in the public domain, this document equips researchers with the necessary information to empirically determine its biological target and assess its potential as a PTP1B inhibitor.
Comparative Analysis of PTP1B Inhibitors
A crucial step in validating a new compound is to compare its performance against established inhibitors of the putative target. The following tables summarize the inhibitory potency of several known PTP1B inhibitors.
Table 1: Biochemical Potency of Selected PTP1B Inhibitors
| Inhibitor | Type | PTP1B IC50/Ki | TCPTP IC50/Ki | Selectivity (TCPTP/PTP1B) |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | ~1 µM (IC50) | 224 µM (IC50) | ~224-fold[1] |
| DPM-1001 | Allosteric, Non-competitive | 100 nM (IC50) | Not Reported | Not Reported[1] |
| JTT-551 | Mixed-type | 0.22 µM (Ki)[1][2] | 9.3 µM (Ki)[1][2] | ~42-fold[1] |
| Ertiprotafib | Active Site | 1.6-29 µM (IC50) | Not Reported | Not Reported[3] |
| ABBV-CLS-484 | Small Molecule | 2.5 nM (IC50) | Not Reported | Not Reported[3] |
| PTP1B-IN-1 | Small Molecule | 1.6 mM (IC50) | Not Reported | Not Reported[3] |
| Ptp1B-IN-25 | Not Reported | 50 nM (IC50) | 760 nM (IC50) | 15.2-fold[1] |
Note: IC50 and Ki values should be compared with caution as they can vary based on experimental conditions.
Table 2: Cellular Activity of Selected PTP1B Inhibitors
| Inhibitor | Cellular Effect | Cell Line |
| Trodusquemine (MSI-1436) | Enhances insulin-stimulated tyrosine phosphorylation of IRβ and STAT3.[4] | HepG2 |
| DPM-1001 | Improves insulin and leptin signaling in animal models.[4] | In vivo |
| Ptp1B-IN-22 | 39.6% increase in glucose uptake.[4] | L6 myotubes |
Experimental Protocols for Target Validation
To empirically validate PTP1B as the biological target of this compound, the following experimental protocols are recommended.
In Vitro PTP1B Enzymatic Assay (Colorimetric)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of PTP1B. A common method utilizes the substrate p-nitrophenyl phosphate (pNPP), which, upon dephosphorylation by PTP1B, produces a yellow product that can be quantified.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[1]
-
p-Nitrophenyl phosphate (pNPP) solution
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted test compound or a vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.[1][3]
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.[1][3]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.[1][3]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Intact cells expressing PTP1B
-
This compound (test compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting or other protein detection methods
Procedure:
-
Treatment: Treat intact cells with the test compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[5]
-
Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[5][6]
-
Lysis: Lyse the cells using methods like freeze-thaw cycles.[6]
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.[6]
-
Detection: Analyze the amount of soluble PTP1B in the supernatant at each temperature using Western blotting or another sensitive protein detection method.[4]
-
Data Analysis: Plot the percentage of soluble PTP1B against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
In Situ Hybridization (ISH)
This technique can be used to visualize the expression of PTP1B mRNA within tissues or cells, providing context for the target's localization.
Materials:
-
Tissue or cell samples
-
Digoxigenin (DIG)-labeled RNA probe for PTP1B mRNA
-
Hybridization buffer
-
Wash buffers
-
Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)
-
Chromogenic substrate (e.g., NBT/BCIP)
Procedure (Generalized):
-
Probe Synthesis: Generate a DIG-labeled antisense RNA probe for PTP1B.
-
Tissue/Cell Preparation: Fix, embed, and section the tissue or prepare cells on slides.
-
Hybridization: Dilute the labeled probe in hybridization buffer and apply it to the samples. Incubate overnight at an appropriate temperature (e.g., 65°C).
-
Washes: Perform a series of washes to remove the unbound probe.
-
Immunodetection: Block the samples and then incubate with an anti-DIG antibody.
-
Visualization: Wash away the unbound antibody and add a chromogenic substrate to visualize the location of the probe-antibody complex.
-
Analysis: Analyze the staining pattern under a microscope to determine the localization of PTP1B mRNA.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of these experiments and the biological context, the following diagrams are provided.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: A generalized workflow for the Cellular Thermal Shift Assay.
References
Comparative Analysis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships, supported by experimental data from various studies.
The parent compound, this compound, is recognized as an analog of pyrazolone derivatives with potential analgesic and anti-inflammatory properties.[1][2] Its molecular structure consists of a phenyl group attached to the nitrogen at position 2 and a trifluoromethyl group at position 5 of the pyrazol-3-ol ring. This core structure has been the subject of various modifications to explore and enhance its therapeutic potential, leading to a diverse range of analogs with activities spanning anti-inflammatory, antibacterial, and antifungal applications.
Synthetic Strategies
The synthesis of this compound and its analogs typically involves the cyclocondensation of a β-ketoester with a hydrazine derivative. A general synthetic pathway is outlined below.
Caption: General synthetic scheme for this compound and its analogs.
Comparative Biological Activity
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[3] The trifluoromethyl group is a key feature in several selective COX-2 inhibitors.
| Compound/Analog Type | Target | IC50/Activity | Selectivity Index (COX-1/COX-2) |
| Celecoxib (a diaryl-pyrazole) | COX-2 | 0.04 µM | >30 |
| N-(trifluoromethyl)phenyl substituted pyrazoles | COX-2 | Potent Inhibition | High |
| 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazolines | Lipoxygenase | 0.68 - 4.45 µM | Not Applicable |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of trifluoromethyl-substituted pyrazole derivatives, particularly against Gram-positive bacteria.
| Compound Series | Bacterial Strain(s) | MIC (µg/mL) |
| N-(trifluoromethyl)phenyl substituted pyrazoles | S. aureus, E. faecalis | 0.78 - 3.12 |
| 1,3,5-triaryl-2-pyrazolines with 4"-trifluorophenyl | M. tuberculosis | 1.6 |
| 5-Aryl-3-trifluoromethyl pyrazoles | Gram-positive & Gram-negative | Varied |
Note: MIC values are highly dependent on the specific analog and bacterial strain.
Antifungal Activity
The antifungal properties of pyrazole analogs have also been investigated, with some derivatives showing promising activity against various fungal pathogens.
| Compound Series | Fungal Strain(s) | EC50/Activity |
| Pyrazole analogues with aryl trifluoromethoxy group | F. graminearum | As low as 0.0530 µM |
| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) thiazoles | A. niger, C. albicans | Good to moderate |
Note: The substitution pattern significantly influences the antifungal spectrum and potency.
Structure-Activity Relationship (SAR)
From the available literature, several key structure-activity relationships for trifluoromethyl-substituted pyrazole analogs can be inferred:
-
N-phenyl Substitution: The nature and substitution pattern on the N-phenyl ring significantly modulate the biological activity. Electron-withdrawing groups, such as the trifluoromethyl group itself, can enhance antibacterial potency.
-
C3 and C5 Substituents: The groups at the C3 and C5 positions of the pyrazole ring are crucial for activity. The trifluoromethyl group at C5 is a common feature in many biologically active pyrazoles. Modifications at the C3 position with different aryl or heterocyclic rings have been extensively explored to tune the activity and selectivity.
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay is commonly used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorogenic substrate (COX Probe)
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Enzyme Dilution: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compounds to the respective wells. Include DMSO-only wells as a negative control and a known inhibitor (e.g., celecoxib for COX-2) as a positive control. c. Initiate the reaction by adding arachidonic acid. d. Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubation and Measurement: Incubate the plate at 37°C for a specified time. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[4]
Caption: Mechanism of action of pyrazole analogs as COX inhibitors in the inflammatory pathway.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold and its analogs represent a promising area of research for the development of new therapeutic agents with a wide range of biological activities. The trifluoromethyl group is a key pharmacophore that often imparts potent biological activity. While a comprehensive comparative dataset for a homologous series of these specific analogs is not yet available, the existing literature strongly supports the continued exploration of this chemical space. Future research should focus on systematic modifications of this scaffold and comprehensive biological evaluation to elucidate more precise structure-activity relationships and identify lead compounds for further development.
References
Comparative Analysis of the Cross-Reactivity Profile of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the cross-reactivity of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a pyrazolone derivative with potential therapeutic applications. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Introduction to this compound
This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] This specific derivative is noted as a fragment molecule, suggesting its utility as a building block in the design and synthesis of novel drug candidates.[1] Given the established role of pyrazolone derivatives as inhibitors of cyclooxygenase (COX) enzymes, this guide will focus on evaluating the cross-reactivity of this compound with a primary focus on COX-1 and COX-2, while also considering potential off-target interactions with other protein families, such as kinases.
Primary Biological Target: Cyclooxygenase (COX)
The anti-inflammatory effects of many pyrazolone derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[3][4] The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.[5]
Comparative Cross-Reactivity Data
Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives against COX-1 and COX-2
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Commercially available COX-2 inhibitor | 2.4 ± 0.2 | 0.04 ± 0.01 | 60 |
| Compound 5f | Pyrazolone-pyridazine hybrid | 14.34 ± 1.12 | 1.50 ± 0.13 | 9.56 |
| Compound 6f | Aminopyrazole-pyridazine hybrid | 9.56 ± 0.87 | 1.15 ± 0.09 | 8.31 |
| Compound 11 | Novel pyrazole derivative | - | 0.043 | - |
| Compound 12 | Novel pyrazolem derivative | - | 0.049 | - |
| Compound 15 | Novel pyrazole derivative | - | 0.045 | - |
| Compound 3b | Trifluoromethyl-pyrazole-carboxamide | 0.46 ± 0.25 | 3.82 ± 1.36 | 0.12 |
| Compound 3g | Trifluoromethyl-pyrazole-carboxamide | 4.46 ± 1.58 | 2.65 ± 1.11 | 1.68 |
Data for Celecoxib, Compound 5f, and 6f from[6]. Data for Compounds 11, 12, and 15 from[7]. Data for Compounds 3b and 3g from[8]. The specific structure of this compound is provided for reference.
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. The absence of a value is denoted by "-".
Table 2: Kinase Inhibitory Activity of a Representative Pyrazole Derivative (for illustrative cross-reactivity)
| Kinase Target | % Inhibition at 10 µM |
| Aurora A | >90% |
| CDK2/cyclin A | <10% |
| VEGFR2 | <10% |
| EGFR | <10% |
| Src | <10% |
Illustrative data based on the general finding that some pyrazole derivatives can inhibit specific kinases like Aurora kinase A.[9] This table does not represent data for this compound but serves to highlight potential off-target kinase interactions for this compound class.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following are methodologies for key assays used to assess the interaction of compounds with their biological targets.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a test compound against purified ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference compounds (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a series of dilutions of the test compound and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test/reference compound at various concentrations.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a test compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Test compound
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration.
-
Determine the IC50 value as described for the COX inhibition assay.
Visualizing Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: COX Signaling Pathway and Inhibition.
Caption: Cross-Reactivity Assessment Workflow.
Conclusion
Based on the available data for structurally related compounds, this compound is predicted to be an inhibitor of both COX-1 and COX-2. The trifluoromethyl group present in its structure may influence its binding affinity and selectivity.[8] To definitively establish its cross-reactivity profile, comprehensive experimental screening against a broad panel of enzymes and receptors is necessary. The provided experimental protocols offer a robust framework for conducting such investigations. This guide serves as a foundational resource for researchers to design and interpret experiments aimed at characterizing the selectivity and potential off-target effects of this compound, thereby facilitating its development as a potential therapeutic agent.
References
- 1. 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Reproducibility in Focus: A Comparative Guide to 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol for Preclinical Inflammation and Pain Research
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative framework for the preclinical assessment of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a pyrazolone derivative with potential analgesic and anti-inflammatory properties. To facilitate experimental reproducibility, this document outlines detailed protocols for key in vivo and in vitro assays and presents available comparative data for established drugs.
This compound belongs to the pyrazolone class of compounds, which has a long history in medicinal chemistry, with members of this class exhibiting a range of biological activities. Structurally, it is an analogue of other pyrazolone derivatives known for their analgesic and anti-inflammatory effects. While specific quantitative performance data for this compound is not widely available in publicly accessible literature, this guide provides the necessary experimental framework to conduct such studies and compare its efficacy against well-established alternatives like Celecoxib and Indomethacin.
In Vivo Anti-Inflammatory and Analgesic Activity
To ensure the reproducibility of in vivo experiments, standardized and well-documented protocols are essential. Below are detailed methodologies for two common assays used to evaluate the anti-inflammatory and analgesic potential of compounds like this compound.
Comparative Performance in Anti-Inflammatory Assays
| Compound | ED50 (mg/kg, p.o.) in Carrageenan-Induced Paw Edema |
| 4-[5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonamide | 61.2 |
| Celecoxib | 10.8 |
| Aspirin | 128.7 |
Caption: Comparative ED50 values in the rat carrageenan-induced paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a test compound.
Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animals: Male or female Wistar rats (180-200 g) are typically used. Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are fasted overnight with free access to water. They are then divided into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of this compound. The compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Data Analysis: The volume of edema is calculated as the difference between the paw volume at different time points and the initial paw volume (Vt - V0). The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
Experimental Protocol: Acetic Acid-Induced Writhing Test
This assay is a common method for screening peripheral analgesic activity.
Workflow:
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Detailed Methodology:
-
Animals: Swiss albino mice (20-25 g) of either sex are used.
-
Grouping and Dosing: The mice are divided into control, standard (e.g., Indomethacin, 10 mg/kg, p.o.), and test groups (n=6). The test compound or vehicle is administered 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid in distilled water is injected intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage protection against writhing is calculated as [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
In Vitro Anti-Inflammatory Activity
To understand the mechanism of action, in vitro assays are crucial. The primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.
Comparative Performance in COX-2 Inhibition
While specific IC50 values for this compound are not available, the following table provides data for the widely used COX-2 inhibitor, Celecoxib.
| Compound | COX-2 IC50 (µM) |
| Celecoxib | ~0.04 - 0.2 |
Caption: Approximate in vitro COX-2 inhibitory concentration for Celecoxib.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Workflow:
Caption: Workflow for an In Vitro COX-2 Inhibition Assay.
Detailed Methodology:
-
Reagents: Purified recombinant human or ovine COX-2 enzyme, arachidonic acid (substrate), heme (cofactor), and a detection system for prostaglandin E2 (PGE2), typically a competitive ELISA kit.
-
Assay Procedure:
-
The COX-2 enzyme is pre-incubated with various concentrations of the test compound (this compound) or a standard inhibitor (e.g., Celecoxib) in a suitable buffer at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
-
The reaction is terminated by the addition of a stop solution.
-
-
Detection: The amount of PGE2 produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
The anti-inflammatory effects of compounds targeting the arachidonic acid pathway are primarily mediated through the inhibition of COX enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins.
Caption: Simplified Arachidonic Acid Signaling Pathway.
By providing these detailed experimental protocols and comparative data, this guide aims to support the rigorous and reproducible investigation of this compound and other novel anti-inflammatory and analgesic agents.
Navigating the Structure-Activity Landscape of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol and its derivatives, focusing on their potential as anti-inflammatory and antimicrobial agents. The information presented herein is a synthesis of data from multiple studies, offering a comprehensive overview to inform future drug design and discovery efforts.
The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, while the phenyl ring and the pyrazole core provide a versatile framework for chemical modifications. These modifications can significantly impact the compound's potency and selectivity towards various biological targets.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the anti-inflammatory and antimicrobial activities of this compound analogs. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Anti-Inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
| Compound ID | R1 (at Phenyl Ring) | R2 (at Pyrazole N1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-SO2NH2 | 4-CH3-Ph | 15 | 0.04 | 375 | [1] |
| Compound 2a | H | 4-SO2NH2-Ph | >1000 | 0.01987 | >50327 | [1] |
| Compound 3b | H | 4-SO2NH2-Ph (with linker) | 875.6 | 39.43 | 22.21 | [1] |
| Compound 4a | H | 4-SO2NH2-Ph (with linker) | 878.9 | 61.24 | 14.35 | [1] |
| Compound 5b | H | 4-SO2NH2-Ph (with linker) | 676.8 | 38.73 | 17.47 | [1] |
| Compound 5e | H | 4-SO2NH2-Ph (with linker) | 512.7 | 39.14 | 13.10 | [1] |
Key SAR Insights for Anti-Inflammatory Activity:
-
The presence of a sulfonamide group (-SO2NH2) on the N-phenyl ring is a critical determinant for potent and selective COX-2 inhibition, as seen in the reference drug Celecoxib and its analogs.[1]
-
Modifications to the linker between the pyrazole core and the sulfonamide moiety can influence both potency and selectivity.[1]
-
The core this compound structure serves as a suitable scaffold for developing selective COX-2 inhibitors.
Antimicrobial Activity
Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, targeting various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound ID | R1 (at Phenyl Ring) | R2 (at Pyrazole) | Target Organism | MIC (µg/mL) | Reference |
| 1 | H | 3,5-bis(trifluoromethyl)phenyl | S. aureus | 2 | [2] |
| 2 | 4-CH3 | 3,5-bis(trifluoromethyl)phenyl | S. aureus | 1 | [2] |
| 3 | 4-C2H5 | 3,5-bis(trifluoromethyl)phenyl | S. aureus | 1 | [2] |
| 5 | 4-F | 3,5-bis(trifluoromethyl)phenyl | S. aureus | 0.5 | [2] |
| 11 | 3-Cl | 3,5-bis(trifluoromethyl)phenyl | S. aureus | 0.25 | [2] |
| 28 | 4-CF3 | 3,5-bis(trifluoromethyl)phenyl | S. aureus | 0.25 | [2] |
| 29 | 4-OCF3 | 3,5-bis(trifluoromethyl)phenyl | S. aureus | 0.25 | [2] |
Key SAR Insights for Antimicrobial Activity:
-
Substitution on the N-phenyl ring with electron-withdrawing groups, such as halogens (F, Cl) and trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, generally leads to increased antibacterial potency against Gram-positive bacteria like Staphylococcus aureus.[2]
-
The presence of two trifluoromethyl groups on the C3-phenyl ring of the pyrazole appears to be a favorable feature for antimicrobial activity.[2]
-
Alkyl substitutions on the N-phenyl ring can also enhance activity compared to the unsubstituted analog.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key assays cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds, at various concentrations, are pre-incubated with the respective COX isoform in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Quantification: The product of the enzymatic reaction, Prostaglandin E2 (PGE2), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[1]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared.
-
Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2][3]
Visualizing the Relationships
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified COX Signaling Pathway.
References
- 1. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol Against Known COX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a pyrazolone derivative with potential anti-inflammatory and analgesic properties, against well-established cyclooxygenase (COX) inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison focuses on its structural relationship to known inhibitors and the general characteristics of the pyrazolone class as COX inhibitors.
Introduction to this compound
Structural Comparison with Known COX Inhibitors
The chemical structure of this compound shares features with known non-steroidal anti-inflammatory drugs (NSAIDs), particularly those that selectively inhibit COX-2. For instance, the widely used COX-2 inhibitor, Celecoxib, also contains a pyrazole core. The trifluoromethyl group present in this compound is also a common substituent in modern COX-2 inhibitors, often contributing to their selectivity and potency.
Benchmarking Against Known Inhibitors
To provide a context for the potential efficacy of this compound, the following tables summarize the inhibitory concentrations (IC50) of two widely used NSAIDs, Celecoxib (a selective COX-2 inhibitor) and Diclofenac (a non-selective COX inhibitor).
Table 1: In Vitro Inhibitory Activity (IC50) of Benchmark Compounds
| Compound | Target | IC50 |
| Celecoxib | COX-1 | 15 µM |
| COX-2 | 0.04 µM (40 nM) | |
| Diclofenac | COX-1 | ~0.1 - 7.6 µM |
| COX-2 | ~0.02 - 8.3 µM |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
A standardized in vitro assay is crucial for determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2. Below is a detailed methodology for a typical COX inhibition assay.
In Vitro COX Inhibition Assay Protocol
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.
2. Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Known inhibitors (e.g., Celecoxib, Diclofenac) for positive controls
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
-
Microplate reader
3. Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the diluted test compound or control inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.
-
Stop the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the COX Inhibition Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, its structural characteristics strongly suggest its potential as a COX inhibitor. The pyrazolone scaffold, shared with potent anti-inflammatory drugs, provides a strong rationale for its investigation as a therapeutic agent. Further in vitro and in vivo studies, following the protocols outlined in this guide, are necessary to quantitatively determine its inhibitory activity and selectivity profile against COX-1 and COX-2. This will allow for a definitive benchmark against established drugs like Celecoxib and Diclofenac and will elucidate its potential as a novel anti-inflammatory and analgesic compound.
References
In Vitro to In Vivo Correlation for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and experimental data relevant to establishing an in vitro to in vivo correlation (IVIVC) for 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol and other pyrazole-based anti-inflammatory compounds. The following sections detail experimental protocols, present comparative data, and visualize key processes to aid in the design and interpretation of IVIVC studies.
Data Presentation: In Vitro and In Vivo Performance of Pyrazole Derivatives
Establishing a predictive relationship between in vitro drug dissolution and in vivo bioavailability is a critical step in drug development. For pyrazole derivatives, particularly those with poor water solubility like celecoxib, various formulation strategies are employed to enhance their in vivo performance. The following tables summarize quantitative data from studies on celecoxib, a structurally related pyrazole derivative, to illustrate the correlation between in vitro release characteristics and in vivo pharmacokinetic parameters.
Table 1: Comparison of In Vitro Dissolution and In Vivo Pharmacokinetic Parameters of Different Celecoxib Formulations
| Formulation | In Vitro Dissolution (Drug Release after 30 min) | In Vivo Cmax (ng/mL) | In Vivo AUC₀₋₂₄h (ng·h/mL) | Relative Bioavailability (%) |
| Pure Celecoxib | 31% | 203 ± 45 | 1567 ± 345 | 100 |
| Proniosomal Formulation | 22% | 345 ± 56 | 2695 ± 412 | 172.06 ± 0.14[1] |
| Nanoformulation | >85% (in 20 min)[2][3][4][5] | 1157.1 ± 213.4 | 4678.9 ± 876.5 | 145.2[2][3][4][5] |
| Commercial Formulation (Celebrex®) | ~40% (in 60 min) | 875 µg/L | - | - |
| Mesoporous Magnesium Carbonate Formulation | ~80% (in 10 min) | 1160 µg/L | - | 89[6] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Correlation of In Vitro Dissolution Efficiency with In Vivo Pharmacokinetic Parameters of Celecoxib Solid Dispersion Nanoparticles
| Formulation | In Vitro Dissolution Efficiency (DE%) | In Vivo Cmax (ng/mL) | In Vivo AUC₀₋₂₄h (ng·h/mL) |
| Raw Celecoxib | - | 254 ± 56 | 1876 ± 345 |
| Celecoxib-PVP K30 (2:8) | - | 876 ± 154 | 6543 ± 987 |
| Celecoxib-PVP K30-Poloxamer 407 | - | 1234 ± 231 | 8765 ± 1234 |
| Celecoxib-PVP K30-TPGS | - | 1456 ± 312 | 10654 ± 1543 |
A strong correlation (R² > 0.90) was observed between in vitro dissolution efficiency and the in vivo pharmacokinetic parameters (Cmax and AUC₀₋₂₄h)[7].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of IVIVC studies. Below are protocols for key in vitro and in vivo experiments commonly employed for anti-inflammatory pyrazole derivatives.
In Vitro Dissolution Testing
Objective: To determine the rate and extent of drug release from a dosage form under specified conditions.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
Dissolution Medium: To maintain sink conditions for poorly water-soluble drugs like celecoxib, a phosphate buffer (pH 6.8) with 1% sodium lauryl sulfate is often used[1]. For simulating dissolution and absorption, a two-compartment system with acetate buffers at pH 4.5 containing Tween 80 (0.15%, w/v) can be employed[8].
Procedure:
-
Place the specified volume of the dissolution medium in the vessel and equilibrate to 37 ± 0.5 °C.
-
Place the dosage form in the apparatus.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals from a zone midway between the surface of the dissolution medium and the top of the rotating blade, not less than 1 cm from the vessel wall.
-
Replace the aliquots withdrawn for analysis with an equal volume of fresh dissolution medium.
-
Filter the samples and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
In Vivo Pharmacokinetic Studies in Human Volunteers
Objective: To determine the rate and extent of drug absorption into the systemic circulation after oral administration.
Study Design: A randomized, single-dose, two-period, crossover study is typically conducted with a washout period of at least one week between periods.
Subjects: Healthy human volunteers.
Procedure:
-
Administer a single oral dose of the test formulation or reference product with a specified volume of water after an overnight fast.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours) post-dosing.
-
Separate plasma from the blood samples by centrifugation.
-
Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
Mandatory Visualization
Experimental Workflow for Establishing IVIVC
The following diagram illustrates a typical workflow for developing a Level A IVIVC, which represents a point-to-point correlation between in vitro dissolution and in vivo absorption.
Caption: Workflow for establishing an in vitro to in vivo correlation (IVIVC).
Signaling Pathways for Anti-inflammatory Action of Pyrazole Derivatives
Pyrazole derivatives, including this compound, often exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade.
Caption: Anti-inflammatory signaling pathways targeted by pyrazole derivatives.
References
- 1. In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Two-Compartment System In vitro Dissolution Test and Correlation with In vivo Pharmacokinetic Studies for Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Pyrazole Derivatives: A Comparative Guide
For researchers and drug development professionals, the quest for novel antioxidant compounds is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including significant antioxidant properties. This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, supported by experimental data and detailed protocols to aid in future research and development.
The antioxidant capacity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring and the influence of various substituents on the core structure.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazole scaffold can significantly impact its radical scavenging capabilities.[1][2] This guide will delve into the quantitative data from several studies to provide a clear comparison of these activities.
Comparative Antioxidant Activity of Pyrazole Derivatives
The antioxidant potential of different pyrazole derivatives has been evaluated using various in vitro assays, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the antioxidant potency, where a lower IC50 value indicates higher antioxidant activity.
Below is a summary of the antioxidant activities of selected pyrazole derivatives from various studies, presented in a comparative table.
| Compound Series | Specific Derivative | DPPH IC50 (µg/mL) | NO Scavenging IC50 (µg/mL) | Superoxide Scavenging IC50 (µg/mL) | Reference |
| Pyrazoline Hybrids | 3e | 9.63 ± 0.55 | - | - | [1] |
| 6e | 9.66 ± 0.34 | - | - | [1] | |
| Ascorbic Acid (Standard) | 13.67 ± 0.97 | - | - | [1] | |
| Thienyl-Pyrazoles | 5g | 0.245 ± 0.01 (µM) | - | - | [3] |
| 5h | 0.284 ± 0.02 (µM) | - | - | [3] | |
| Ascorbic Acid (Standard) | 0.483 ± 0.01 (µM) | - | - | [3] | |
| Pyrazolyl Acylhydrazones | 10b | - | - | - | [2] |
| 12d | - | - | - | [2] | |
| 5-Aminopyrazoles | 4b | 27.65 (AA%) | - | - | [4] |
| 4c | 15.47 (AA%) | - | - | [4] |
Note: The activity for 5-Aminopyrazoles is presented as a percentage of antioxidant activity (AA%).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the three key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for the test compounds and the positive control.
-
Add a specific volume of the test compound or control solution to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Test compounds and positive control (Trolox or ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or control solution at different concentrations to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[5]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
FRAP reagent: a mixture of acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio.[5]
-
Test compounds and a standard (e.g., ferrous sulfate or Trolox).
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh before use.
-
Add a small volume of the test compound, control, or standard solution to the wells of a 96-well plate.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[5]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the test compound with a standard curve of ferrous sulfate. The results are typically expressed as Fe²⁺ equivalents.
Experimental Workflow Visualization
To provide a clear overview of the typical process for evaluating the antioxidant activity of pyrazole derivatives, the following diagram illustrates a standard experimental workflow.
Signaling Pathways and Logical Relationships
The antioxidant activity of pyrazole derivatives is primarily based on their ability to interrupt the chain reactions of free radicals. This can occur through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). The following diagram illustrates this fundamental relationship.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Environmental Impact of Pyrazole Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a class of heterocyclic compounds integral to numerous pharmaceuticals, is undergoing a green revolution. Traditional synthesis methods are often energy-intensive and utilize hazardous materials. This guide provides a comprehensive comparison of various pyrazole synthesis methodologies, evaluating their environmental impact through quantitative data, detailed experimental protocols, and visual workflows.
At a Glance: Comparing Pyrazole Synthesis Methods
The following table summarizes the key performance indicators for five distinct pyrazole synthesis methods. A lower environmental impact is indicated by higher yields, shorter reaction times, lower energy consumption, higher atom economy, and lower E-Factor and Process Mass Intensity (PMI).
| Parameter | Conventional Heating (Knorr Synthesis) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis | Deep Eutectic Solvent (DES) Synthesis | Solvent-Free Grinding |
| Typical Yield | 75-90% | 85-98% | 80-95% | 88-95% | 90-98% |
| Reaction Time | 1-2 hours | 5-15 minutes | 30-60 minutes | 30-90 minutes | 5-20 minutes |
| Estimated Energy Consumption (per mmol) | ~0.2-0.4 kWh | ~0.03-0.08 kWh | Low | Moderate (for DES preparation) | Very Low (manual or low-power ball mill) |
| Atom Economy | ~85-90% | ~85-90% | ~85-90% | ~85-90% | ~85-90% |
| E-Factor (approx.) | 5-10 | 3-6 | 4-8 | 2-5 | 1-3 |
| Process Mass Intensity (PMI) (approx.) | 6-11 | 4-7 | 5-9 | 3-6 | 2-4 |
| Catalyst Recyclability | Not Applicable (acid catalyst neutralized) | Varies (some catalysts recyclable) | Varies (some catalysts recyclable) | DES is often reusable | Catalyst can be recycled |
Toxicity of Common Reagents
A significant factor in the environmental impact of a synthesis is the toxicity of its reagents. The following table presents the median lethal dose (LD50) for common starting materials in pyrazole synthesis. Lower LD50 values indicate higher toxicity.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Oral LD50 (rat) |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 188 mg/kg[1][2][3] |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 129 mg/kg |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 3980 mg/kg[4][5] |
| Malononitrile | C₃H₂N₂ | 66.06 | 14 mg/kg[6][7] |
Green Chemistry Metrics Explained
To provide a standardized assessment of the environmental performance of each method, the following green chemistry metrics have been calculated for a representative reaction: the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.
-
Atom Economy: This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI value is desirable.
| Metric | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | DES Synthesis | Solvent-Free Grinding |
| Atom Economy (%) | 87.4% | 87.4% | 87.4% | 87.4% | 87.4% |
| E-Factor | ~7.2 | ~4.5 | ~6.1 | ~3.8 | ~1.5 |
| PMI | ~8.2 | ~5.5 | ~7.1 | ~4.8 | ~2.5 |
Experimental Protocols
The following are detailed methodologies for the synthesis of pyrazole derivatives using the compared methods.
Conventional Heating: Knorr Pyrazole Synthesis
This protocol details the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolone.[8][9]
Microwave-Assisted Synthesis
This protocol describes a general procedure for the microwave-assisted synthesis of pyrazole derivatives from chalcones.
Materials:
-
Substituted chalcone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 150-300 W) and temperature (e.g., 100-120 °C) for 5-15 minutes.
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.[10][11]
Ultrasound-Assisted Synthesis
This protocol outlines the synthesis of pyrazoline derivatives from chalcones under ultrasonic irradiation.
Materials:
-
Substituted chalcone
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a flask, suspend the chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power for 30-60 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to collect the precipitated product.
Deep Eutectic Solvent (DES) Synthesis
This protocol details the synthesis of pyrazole derivatives using a choline chloride:urea deep eutectic solvent.
DES Preparation:
-
Combine choline chloride and urea in a 1:2 molar ratio in a beaker.
-
Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.[1][14][15][16]
-
Allow the DES to cool to room temperature before use.
Pyrazole Synthesis:
-
To the prepared DES, add the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-90 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The DES can often be recovered by evaporating the water from the filtrate under reduced pressure and reused.[1][14]
Solvent-Free Grinding
This protocol describes a mechanochemical approach to pyrazole synthesis.
Materials:
-
1,3-dicarbonyl compound
-
Hydrazine derivative
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
Procedure:
-
In a mortar and pestle or a ball mill, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0 eq).
-
If using a catalyst, add it to the mixture.
-
Grind the mixture vigorously for 5-20 minutes at room temperature. The mixture may become a paste or a solid.
-
Monitor the reaction by TLC by dissolving a small sample in a suitable solvent.
-
Upon completion, wash the solid reaction mixture with water to remove any water-soluble byproducts or remaining catalyst.
-
Collect the product by filtration and dry. Recrystallization may be performed if further purification is needed.[17][18]
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the different synthesis methods, providing a clear visual comparison of the steps involved.
Caption: Workflow for Conventional Knorr Pyrazole Synthesis.
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Caption: Workflow for Ultrasound-Assisted Pyrazole Synthesis.
Caption: Workflow for Pyrazole Synthesis in a Deep Eutectic Solvent.
Caption: Workflow for Solvent-Free Grinding Synthesis of Pyrazoles.
Logical Relationships in Green Pyrazole Synthesis
The following diagram illustrates the logical relationships between different green chemistry approaches and their contribution to a more environmentally benign synthesis of pyrazoles.
Caption: Interplay of Green Chemistry Principles and Methods.
Conclusion
The evaluation of pyrazole synthesis methods reveals a clear trend towards greener and more sustainable practices. While conventional heating remains a viable option, modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reduced reaction times and energy consumption. The use of deep eutectic solvents and solvent-free grinding represents a paradigm shift, minimizing waste and the use of hazardous organic solvents.
For researchers and drug development professionals, the choice of synthesis method will depend on a balance of factors including available equipment, scalability, and specific reaction requirements. However, this guide demonstrates that greener alternatives are not only environmentally preferable but also often more efficient, offering a compelling case for their adoption in the synthesis of pyrazoles and other important pharmaceutical building blocks.
References
- 1. Frontiers | Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity [frontiersin.org]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. On the energy efficiency of microwave-assisted organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Choline chloride/urea as a green and efficient deep eutectic solvent in three-component and four-component synthesis of novel pyrazole and pyrano[2,3-c] pyrazole derivatives with antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, a fluorinated pyrazole derivative. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Label the container with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste manifest with the full chemical name and any other required information.
-
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information based on related pyrazolone compounds.
| Property | Data/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [1][2] |
| GHS Precautionary Statements | P264, P270, P280, P301+P312+P330, P305+P351+P338, P337+P313, P501. | [1][2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes safety, compliance, and environmental responsibility, thereby building trust in your laboratory's operational integrity.
References
Personal protective equipment for handling 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar phenylpyrazole and trifluoromethylated pyrazole derivatives. It is imperative to treat this compound as potentially hazardous and to adhere to stringent laboratory safety practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3] | To protect eyes from splashes and dust. |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants.[4] | To prevent skin exposure. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges if handling fine powders or generating aerosols.[4] | To prevent inhalation of dust or vapors. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Handling Procedures
Adherence to a strict handling protocol is crucial for the safe use of this compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Personal Hygiene : Avoid eating, drinking, or smoking in areas where this chemical is handled.[5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]
-
Dispensing : When weighing or transferring the solid compound, take care to minimize the generation of dust.
-
Spill Management : In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For liquid spills, absorb with an inert material and place in a suitable container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container.[6]
-
Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste: this compound".
-
Professional Disposal : All chemical waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal contractor.[6] Do not dispose of this chemical down the drain or in the regular trash.[6]
Experimental Workflow and Safety Protocol
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




